Technical Documentation Center

Cbznh-peg3-bromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cbznh-peg3-bromide

Core Science & Biosynthesis

Foundational

The "Goldilocks" Conformation: Hydrophilicity and Dynamics of PEG3 Linkers in Small Molecule Design

Topic: Hydrophilicity of PEG3 Linkers in Small Molecule Design Content Type: In-depth Technical Guide Executive Summary: Beyond Simple Solubility In modern drug discovery, particularly within the design of bivalent molec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrophilicity of PEG3 Linkers in Small Molecule Design Content Type: In-depth Technical Guide

Executive Summary: Beyond Simple Solubility

In modern drug discovery, particularly within the design of bivalent molecules like PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties. While Polyethylene Glycol (PEG) chains are ubiquitously employed to enhance aqueous solubility, the PEG3 (triethylene glycol) motif occupies a unique "Goldilocks" zone.

This guide analyzes why PEG3 is often the optimal compromise between hydrophilicity (for solubility) and lipophilicity (for permeability). We explore the "Chameleon Effect," where PEG3 linkers dynamically reconfigure their conformation—folding to shield polar oxygen atoms via internal hydrogen bonds (IMHBs) in lipophilic environments, thereby maintaining membrane permeability despite their intrinsic polarity.

Mechanistic Principles: The Gauche Effect & Chameleonicity

The Gauche Effect

Unlike alkyl chains, which prefer an anti (extended) conformation to minimize steric hindrance, PEG chains exhibit a preference for the gauche conformation around the C-C bond of the ethylene glycol unit (-O-C-C -O-).

  • Cause: This is driven by the hyperconjugative interaction between the

    
     bonding orbital and the 
    
    
    
    antibonding orbital.
  • Result: This intrinsic curvature promotes a helical or folded structure, which is critical for compacting the linker in solution.

Internal Hydrogen Bonding (IMHB) and Permeability

In an aqueous environment (high dielectric constant), PEG3 interacts with water molecules, extending its conformation and maximizing solubility. However, upon encountering a lipid bilayer (low dielectric constant), the energy penalty for desolvation is high.

  • The PEG3 Advantage: Short PEG chains like PEG3 can form stable intramolecular hydrogen bonds (IMHBs) between the ether oxygens and available hydrogen bond donors (e.g., amide NH groups at the attachment points).

  • Chameleonicity: This folding effectively "hides" the polar surface area (PSA) from the lipid environment, transiently increasing the effective lipophilicity (LogD) and facilitating passive diffusion. Longer PEGs (PEG6+) often have too high a desolvation penalty to fold effectively, while alkyl linkers lack the solubility benefit entirely.

Visualization: The Chameleon Mechanism

The following diagram illustrates the conformational switching of a PEG3 linker during membrane permeation.

PEG3_Chameleon_Mechanism cluster_aqueous Aqueous Phase (Blood/Cytosol) cluster_membrane Lipid Bilayer (Membrane) Open Extended Conformation (High TPSA) Solvated by Water Folded Folded Conformation (Low TPSA) Internal H-Bonds (IMHB) Open->Folded Desolvation & Membrane Entry Folded->Open Re-solvation & Cytosolic Release Mechanism The Gauche Effect drives folding, shielding ether oxygens. Mechanism->Folded

Figure 1: The "Chameleon" mechanism of PEG3 linkers, showing conformational adaptation to environmental polarity.

Quantitative Analysis: PEG3 vs. Alternatives

The following data summarizes the impact of linker length on physicochemical properties, derived from comparative studies of PROTACs (e.g., VHL-based degraders).

PropertyAlkyl (C6-C8)PEG3 (Goldilocks) PEG6+ (Long PEG)
Aqueous Solubility LowHigh Very High
Lipophilicity (Calc LogP) High (> 5.0)Moderate (3.0 - 4.0) Low (< 2.0)
Permeability (P_app) Moderate (High non-specific binding)High (via Folding) Low (Desolvation penalty)
Conformation Extended / FlexibleDynamic / Folded Entropic Coil
TPSA (Ų) < 100120 - 150 > 200
Metabolic Stability High (subject to oxidation)Moderate Moderate

Key Insight: While alkyl linkers theoretically have high permeability due to lipophilicity, they often suffer from poor solubility and high non-specific binding. PEG3 offers a "sweet spot" where the molecule is soluble enough for formulation but permeable enough for intracellular activity.

Experimental Protocols

Synthesis: Robust Amide Coupling of PEG3 Linkers

Objective: Conjugate a mono-Boc-amino-PEG3-amine to a carboxylic acid warhead.

Reagents:

  • Carboxylic Acid Substrate (1.0 eq)

  • N-Boc-PEG3-Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Protocol:

  • Activation: Dissolve the Carboxylic Acid substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ). Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. Stir for 1-2 minutes until the solution turns slightly yellow (activation of the acid).

  • Addition: Add the N-Boc-PEG3-Amine dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS for the disappearance of the starting material and formation of the product mass

    
    .
    
  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Deprotection (Next Step): The Boc group can be removed using TFA/DCM (1:4 v/v) for 1 hour to reveal the free amine for the second conjugation step.

Characterization: High-Throughput LogD Determination (HPLC Method)

Objective: Determine the distribution coefficient (LogD) at pH 7.4, a proxy for lipophilicity/permeability.

Method: Chromatographic Hydrophobicity Index (CHI) converted to LogD.

  • System: RP-HPLC with a C18 column (e.g., Acquity BEH C18).

  • Mobile Phase A: 10 mM Ammonium Acetate pH 7.4.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Fast gradient 0% to 100% B over 5 minutes.

  • Calibration: Run a set of standard compounds with known LogD values (e.g., Caffeine, Propranolol, Indomethacin) to generate a calibration curve:

    
    .
    
  • Measurement: Inject the PEG3-conjugate. Record retention time (

    
    ).
    
  • Calculation: Apply the calibration equation.

    • Note: PEGylated molecules can show broad peaks; ensure integration covers the full peak width.

Strategic Decision Making: Linker Selection

Use this decision tree to guide the selection of PEG3 versus other linker types based on your molecule's initial properties.

Linker_Selection_Tree Start Start: Analyze Warhead/Ligand Properties Solubility_Check Is the Warhead Poorly Soluble? Start->Solubility_Check Permeability_Check Is Membrane Permeability Critical (Intracellular Target)? Solubility_Check->Permeability_Check Yes (Needs help) Alkyl Select Alkyl Linker (C4-C8) Solubility_Check->Alkyl No (Already soluble) PEG_Long Select Long PEG (PEG6+) Permeability_Check->PEG_Long No (Extracellular/ADC payload) PEG3 Select PEG3 Linker (The Goldilocks Zone) Permeability_Check->PEG3 Yes (High Permeability Needed) Rigid Consider Rigid Linker (Piperazine/Alkyne) PEG3->Rigid If PEG3 degrades too fast or low potency (entropy)

Figure 2: Decision matrix for selecting linker chemistry based on solubility and permeability requirements.

References

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. J. Med. Chem. 2022.[1][2][3][4] (Demonstrates the correlation between PEG linker folding, IMHBs, and improved permeability compared to alkyl analogs). [1]

  • Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020. (Review of linker classes including PEG and their impact on physicochemical properties).

  • Intramolecular Hydrogen Bonding to Improve Membrane Permeability. Med. Chem. Commun. 2011. (Foundational theory on how internal hydrogen bonds shield polarity to improve LogD).

  • PEG Linker Selection Guide. PurePEG. (Technical specifications and solubility profiles for PEG reagents).

Sources

Exploratory

Solubility Profile of Cbz-NH-PEG3-Bromide: A Deep Dive into its Behavior in Organic and Aqueous Media

An In-Depth Technical Guide for Researchers Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Cbz-NH-PEG3-Bromide, an amphiphilic molecule of interest in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Cbz-NH-PEG3-Bromide, an amphiphilic molecule of interest in drug development and bioconjugation. By dissecting its molecular structure into its constituent functional groups—the hydrophobic Carbobenzyloxy (Cbz) group, the hydrophilic tri-polyethylene glycol (PEG3) linker, and the ionic bromide moiety—we elucidate the physicochemical principles governing its differential solubility in a range of organic solvents versus water. This guide offers a predictive solubility framework, detailed experimental protocols for empirical solubility determination, and discusses the underlying intermolecular forces. The insights provided herein are intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required to effectively handle, formulate, and deploy this and structurally related compounds in their research endeavors.

Deconstructing the Molecule: Structure and Physicochemical Implications

Cbz-NH-PEG3-Bromide is a heterobifunctional linker that, by its very design, exhibits a fascinating duality in its solubility profile. Its structure marries a bulky, nonpolar aromatic moiety with a flexible, polar polyether chain, culminating in an ionic salt. This amphiphilic nature is the cornerstone of its behavior in different solvent systems.[1][2]

  • The Carbobenzyloxy (Cbz) Group: A common protecting group for amines, the Cbz group consists of a benzyl ring attached to a carbonyl group.[3] This component is inherently hydrophobic and will preferentially interact with nonpolar or weakly polar organic solvents through π-π stacking and van der Waals forces.[4] Its presence tends to decrease aqueous solubility.[5]

  • The Tri-Polyethylene Glycol (PEG3) Linker: The PEG3 spacer is composed of three repeating ethylene glycol units. The ether oxygens in the PEG chain are excellent hydrogen bond acceptors, making this segment highly hydrophilic and responsible for the molecule's solubility in aqueous and polar protic solvents.[6][7][8] The flexibility of the PEG chain also contributes to its solvation.

  • The Hydrazine Linker and Bromide Salt: The 'NH' in the name suggests a hydrazine or a related nitrogenous linker. Crucially, the "bromide" designation indicates that one of the nitrogen atoms is quaternized or protonated, forming a bromide salt. This ionic character dramatically enhances water solubility through strong ion-dipole interactions with water molecules.[9]

This unique combination of hydrophobic, hydrophilic, and ionic functionalities results in an amphiphilic molecule. Such molecules can exhibit complex solubility behaviors, sometimes forming aggregates or micelles in aqueous solutions above a certain concentration.[4]

Caption: Proposed structure of Cbz-NH-PEG3-Bromide highlighting its key functional regions.

A Predictive Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that solvents are most effective at dissolving solutes that share similar intermolecular forces.

  • Water (Polar Protic): As a highly polar, protic solvent, water readily forms hydrogen bonds and engages in strong ion-dipole interactions. The PEG3 chain and the bromide salt are the primary drivers of solubility in water.[6][7] The ether oxygens of the PEG linker can accept hydrogen bonds from water, while the bromide salt allows for powerful ion-dipole interactions, making the molecule readily soluble in aqueous media.[10][11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate both polar and nonpolar portions of a molecule. They are excellent solvents for Cbz-NH-PEG3-Bromide. They can effectively solvate the Cbz group through dipole-induced dipole interactions and the PEG chain through dipole-dipole interactions. They are also effective at solvating salts.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also predicted to be good solvents. Their hydroxyl groups can hydrogen-bond with the PEG linker, while their alkyl chains can interact favorably with the Cbz group through van der Waals forces.

  • Moderately Polar Solvents (e.g., Dichloromethane (DCM), Chloroform): Solubility is expected to be moderate. These solvents are effective at solvating the hydrophobic Cbz group.[12] However, they are less capable of solvating the highly polar PEG chain and the ionic bromide salt, which may limit overall solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. They will readily solvate the Cbz group but are very poor solvents for the hydrophilic PEG chain and the bromide salt.[13] Consequently, Cbz-NH-PEG3-Bromide is expected to have very low solubility in nonpolar solvents.

Predicted Solubility Summary
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Interactions
Polar Protic Water, Methanol, EthanolHighHydrogen Bonding, Ion-Dipole
Polar Aprotic DMSO, DMF, AcetonitrileHighDipole-Dipole, Ion-Dipole
Moderately Polar Dichloromethane, ChloroformModerateDipole-Induced Dipole, van der Waals
Nonpolar Toluene, Hexane, Diethyl EtherLow to Insolublevan der Waals

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic approach to solubility measurement is required. The following protocol outlines a robust method for determining the solubility of a new chemical entity like Cbz-NH-PEG3-Bromide.

Objective: To quantitatively determine the solubility of Cbz-NH-PEG3-Bromide in a selected panel of solvents at a specified temperature (e.g., 25 °C).
Materials:
  • Cbz-NH-PEG3-Bromide

  • Solvents: Deionized Water, Methanol, DMSO, Dichloromethane, Toluene

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer and/or shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm, ensure compatibility with organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC with a suitable detector)

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temp (e.g., 24-48 hrs) prep2->equil Step 3 sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 Step 4 & 5 ana1 Prepare serial dilutions of the saturated solution sep2->ana1 Step 6 ana2 Analyze by HPLC or UV-Vis ana1->ana2 ana3 Calculate concentration from calibration curve ana2->ana3

Caption: A standardized workflow for the experimental determination of solubility.

Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of Cbz-NH-PEG3-Bromide to a vial (e.g., 10 mg). The key is to have undissolved solid remaining after equilibration.

    • Pipette a precise volume of the chosen solvent (e.g., 1.0 mL) into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual inspection should confirm the continued presence of undissolved solid.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.[14]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

    • Perform a precise serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using known concentrations of Cbz-NH-PEG3-Bromide.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mM).

Key Factors Influencing Solubility

Several external factors can modulate the solubility of a compound:

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[8][15] This should be determined experimentally for critical applications.

  • pH: For a molecule with a quaternized amine, pH will have a minimal effect on the ionic character of that specific group. However, if other ionizable functionalities are present, pH can significantly impact solubility.

  • Presence of Other Solutes: The presence of salts or other additives in a formulation can alter the polarity and ionic strength of the solvent, thereby affecting the solubility of the compound.

Conclusion

Cbz-NH-PEG3-Bromide is an archetypal amphiphilic molecule, whose solubility is a direct consequence of the interplay between its hydrophobic Cbz head, its hydrophilic PEG tail, and its ionic bromide group. It is predicted to be highly soluble in polar solvents like water, DMSO, and lower-chain alcohols, while exhibiting limited solubility in nonpolar organic solvents. This differential solubility is a critical consideration for its application in diverse fields, from peptide synthesis to the development of antibody-drug conjugates. The predictive framework provided, combined with the rigorous experimental protocol, offers a comprehensive toolkit for scientists and researchers to effectively utilize this versatile molecule.

References

  • AxisPharm. (n.d.). CbzNH-PEG3-CH2CH2NH2 | CAS:863973-20-0.
  • ResearchGate. (n.d.). Solubility of CBZ and CBZ–HA complexes in water at room temperature.
  • BroadPharm. (n.d.). CbzNH-PEG3-CH2CH2NH2, 863973-20-0.
  • Al-Zoubi, M. N., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC.
  • Biopharma PEG. (n.d.). 1310327-18-4, CBZ-NH-PEG3-COOH.
  • Wang, F., et al. (n.d.).
  • BroadPharm. (n.d.). Benzyl-PEG3-bromide, 121537-55-1.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • MedChemExpress. (n.d.). Methyl-PEG3-bromide | PROTAC Linker.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from the National Institute of Environmental Health Sciences.
  • Samanta, S. K., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega.
  • PubChem. (n.d.). Benzyloxycarbonylglycine.
  • ResearchGate. (n.d.). Solubility of carbamazepine in different organic solvents measured at 298.15 K.
  • Caron, G., et al. (2011). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities.
  • Samanta, S. K., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega.
  • PubChem. (n.d.). Cbz-NH-peg3-CH2cooh.
  • ResearchGate. (2018). Glutamic acid protection using cbz?.
  • ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups.
  • Persson, G. (2003). Amphiphilic Molecules in Aqueous Solution. DiVA portal.
  • Shochem. (2023). What are the solubility characteristics of different PEG derivatives?.
  • ACS Publications. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry.
  • Slideshare. (n.d.). Solubility & Method for determination of solubility.
  • MDPI. (n.d.). Solubility parameter components calculated for PEG according to different methods.
  • Olsson, U. (n.d.). Amphiphilic molecules: small and large.
  • PurePEG. (n.d.). CBZ-NH-PEG3-CH2CH2COOH.
  • Precise PEG. (n.d.). m-PEG3-Bromide.
  • European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing.
  • MDPI. (2019). Amphiphilic Block Copolymer Micelles in Selective Solvents: The Effect of Solvent Selectivity on Micelle Formation.
  • CD Bioparticles. (n.d.). Bromo-PEG3-Bromide.
  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine.
  • Mansoura University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Antal, I., et al. (2023). Effect of Molecular Weight on the Dissolution Profiles of PEG Solid Dispersions Containing Ketoprofen. PMC.
  • Suzhou Highfine Biotech. (2023). Amino protecting group—benzyloxycarbonyl (Cbz).
  • ResearchGate. (2012). How do you dissolve PEG in organic solvent such as chloroform?.
  • University of Liège. (n.d.). Bromide and Hydrobromide Salts: Showing a Significant Difference in the Pharmaceutical Sciences Through a Colorful Chemical. ORBi.
  • MDPI. (n.d.). Solubility and Thermodynamic Properties of Febuxostat in Various (PEG 400 + Water) Mixtures.

Sources

Protocols & Analytical Methods

Method

using Cbznh-peg3-bromide for amine-to-thiol crosslinking

An Application Guide for the Synthesis of Amine-Thiol Conjugates Using a Cbz-Protected Bromoacetyl-PEG Linker Introduction: Architecting Molecular Bridges In the landscape of advanced therapeutics and diagnostics, partic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Amine-Thiol Conjugates Using a Cbz-Protected Bromoacetyl-PEG Linker

Introduction: Architecting Molecular Bridges

In the landscape of advanced therapeutics and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs), the precise covalent linking of disparate molecular entities is paramount.[1] Heterobifunctional crosslinkers serve as the essential architects of these constructs, providing a stable bridge between a targeting moiety, such as an antibody, and a payload, like a cytotoxic drug.[2] This guide details the strategic application of a crosslinker featuring a Carboxybenzyl (Cbz)-protected amine, a polyethylene glycol (PEG) spacer, and a thiol-reactive bromoacetyl group for the systematic crosslinking of an amine-containing molecule to a thiol-containing molecule.

The choice of components in this linker class is deliberate. The bromoacetyl group offers high reactivity and selectivity towards sulfhydryl groups (thiols), typically found in cysteine residues, forming a highly stable thioether bond.[3][4] The PEG spacer is a critical component that enhances the aqueous solubility of the conjugate, mitigates aggregation, and can improve in-vivo pharmacokinetics by shielding the construct from the immune system.[1][5] Finally, the Cbz protecting group provides an orthogonal handle; it keeps the terminal amine inert during the thiol conjugation step and can be selectively removed under specific conditions to reveal a primary amine for subsequent reactions or modifications.[6][7]

This application note will elucidate a robust, multi-stage strategy that leverages these chemical properties to achieve a controlled and efficient amine-to-thiol conjugation. We will provide not just the procedural steps, but the underlying chemical rationale to empower researchers to adapt and troubleshoot this powerful bioconjugation methodology.

Principle of the Crosslinking Strategy

The inherent nature of the Cbz-NH-PEG3-bromoacetyl linker—having one reactive group (bromoacetyl) and one protected group (Cbz-amine)—necessitates a sequential, multi-step conjugation workflow. A direct, one-pot reaction to link an amine and a thiol is not feasible. The most logical and controllable pathway involves first activating an amine-containing molecule with the linker, followed by conjugation to the thiol-containing partner. This is achieved by first deprotecting the linker's amine.

The overall workflow is as follows:

  • Linker Deprotection: The Cbz group on the Cbz-NH-PEG3-bromoacetyl linker is removed to expose a primary amine.

  • Activation of Molecule 'A': The amine-containing molecule (Molecule 'A', which for this workflow must possess a carboxyl group) is activated using carbodiimide chemistry (e.g., with EDC).

  • First Conjugation: The deprotected linker is reacted with the activated Molecule 'A' to form a stable amide bond. This results in Molecule 'A' being functionalized with a thiol-reactive bromoacetyl group at the end of a PEG spacer.

  • Second Conjugation: The bromoacetyl-functionalized Molecule 'A' is introduced to the thiol-containing Molecule 'B' (e.g., a protein with reduced cysteine residues). The thiol group selectively attacks the bromoacetyl moiety, forming the final, stable thioether linkage.

This strategic approach ensures high specificity at each step and prevents undesirable side reactions or polymerization.

G cluster_prep Linker Preparation cluster_molA Molecule A Modification cluster_conjugation Conjugation Steps linker_cbz Cbz-NH-PEG3-Bromoacetyl linker_nh2 H₂N-PEG3-Bromoacetyl linker_cbz->linker_nh2 Cbz Deprotection (e.g., Hydrogenolysis) molA_linker Molecule A-Linker Intermediate (Bromoacetyl-functionalized) linker_nh2->molA_linker Amide Bond Formation molA Molecule A (with -COOH group) molA_activated Activated Molecule A (EDC/NHS Chemistry) molA->molA_activated Activation molA_activated->molA_linker final_conjugate Final Conjugate (Molecule A-S-Molecule B) molA_linker->final_conjugate molB Molecule B (with -SH group) molB->final_conjugate Thioether Bond Formation (Alkylation)

Fig 1. Overall workflow for amine-to-thiol crosslinking.

Detailed Application Protocols

Important Preliminary Considerations:

  • Anhydrous Conditions: For the EDC/NHS activation step, ensure all solvents and reagents are anhydrous to prevent hydrolysis of the activated species.

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) or carboxylates during the EDC/NHS reaction. Use phosphate, HEPES, or MES buffers. For the thiol-bromoacetyl reaction, phosphate or borate buffers are suitable.

  • Reducing Agents: The thiol-bromoacetyl reaction is incompatible with reducing agents like DTT or BME. If Molecule B's thiols were generated by reducing disulfide bonds, the reducing agent must be completely removed (e.g., via dialysis or desalting column) before proceeding.[3]

  • Light Sensitivity: Haloacetyl reactions should be performed in the dark or in amber vials to prevent the formation of free iodine, which can cause side reactions with certain amino acid residues.[3]

Protocol 1: Cbz Deprotection of the Linker

This protocol describes the removal of the Cbz group from Cbz-NH-PEG3-bromoacetyl via catalytic hydrogenolysis, a common and mild method.[8]

Materials:

  • Cbz-NH-PEG3-bromoacetyl

  • Palladium on activated carbon (10% Pd/C)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve the Cbz-NH-PEG3-bromoacetyl linker in a suitable solvent (e.g., methanol).

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the flask and purge the system with an inert gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the deprotected H₂N-PEG3-bromoacetyl linker. Verify the product identity and purity via LC-MS and/or NMR.

Protocol 2: Bromoacetylation of Amine-Containing Molecule (via Carboxyl Group)

This protocol functionalizes Molecule 'A' (containing a carboxylic acid) with the deprotected linker from Protocol 1 using EDC/NHS chemistry.

Materials:

  • Molecule A (containing a -COOH group)

  • H₂N-PEG3-bromoacetyl (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

  • Quenching Solution: Hydroxylamine or 2-Mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

Procedure:

  • Dissolve Molecule A in Activation Buffer.

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or water. Add a 5 to 10-fold molar excess of both EDC and NHS to the solution of Molecule A.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve the H₂N-PEG3-bromoacetyl linker in Reaction Buffer.

  • Add the activated Molecule A solution to the linker solution. A 2 to 5-fold molar excess of the linker relative to Molecule A is recommended to drive the reaction.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench any unreacted NHS-activated groups by adding a quenching solution.

  • Purify the resulting bromoacetyl-functionalized Molecule A from excess linker and reaction byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 3: Conjugation to Thiol-Containing Molecule 'B'

This protocol describes the final conjugation step where the bromoacetyl-functionalized Molecule A is reacted with the thiol-containing Molecule B.

Materials:

  • Bromoacetyl-functionalized Molecule A (from Protocol 2)

  • Thiol-containing Molecule B (e.g., reduced antibody or cysteine-containing peptide)

  • Reaction Buffer: 0.1 M Phosphate buffer containing 5 mM EDTA, pH 8.0-8.5

  • Quenching Reagent: N-acetyl-cysteine or 2-Mercaptoethanol

Procedure:

  • Ensure Molecule B is in the Reaction Buffer and that any prior reducing agents have been thoroughly removed. The presence of EDTA is crucial to chelate trace metals that can catalyze thiol oxidation.

  • Add the bromoacetyl-functionalized Molecule A to the solution of Molecule B. A molar ratio of 1.5 to 5 moles of activated Molecule A per mole of thiol on Molecule B is a good starting point.

  • Protect the reaction from light and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction of a bromoacetyl group with a thiol is highly efficient at a pH of ~8.3.[3]

  • Monitor the reaction progress using techniques like SDS-PAGE (for proteins), Hydrophobic Interaction Chromatography (HIC), or LC-MS.

  • Once the desired level of conjugation is achieved, quench any unreacted bromoacetyl groups by adding a molar excess of a quenching reagent like N-acetyl-cysteine. Incubate for 30 minutes.

  • Proceed immediately to purification.

Protocol 4: Purification and Characterization of the Final Conjugate

Purification is critical to remove unreacted molecules, byproducts, and aggregates, yielding a final product with a defined drug-to-antibody ratio (DAR) in the case of ADCs.[]

Purification Methods:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted linkers and payloads.

  • Hydrophobic Interaction Chromatography (HIC): A powerful method for separating ADC species with different DARs. The addition of the payload increases the hydrophobicity of the antibody, allowing for separation.

  • Ion-Exchange Chromatography (IEX): Can be used to polish the final product and remove charged impurities.

  • Membrane Chromatography: A rapid and efficient method for removing excess payload and aggregates in a single step.[10]

Characterization Methods:

  • UV/Vis Spectroscopy: To determine protein concentration and estimate the average DAR.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): The gold standard for determining DAR distribution and purity.[11]

  • LC-MS (Intact and Reduced): Provides precise mass information to confirm conjugation and identify different species.[12][13]

  • Size-Exclusion Chromatography (SEC-HPLC): To quantify the level of aggregation in the final product.

Scientific Rationale and Key Parameters

The success of this multi-step conjugation hinges on the careful control of reaction parameters, which are dictated by the distinct chemical reactivities of the functional groups involved.

G cluster_amine Amine Modification (Step 2) cluster_thiol Thiol Alkylation (Step 3) MolA_COOH Molecule A-COOH Amide_Bond Molecule A-CO-NH-Linker MolA_COOH->Amide_Bond EDC/NHS pH 6.0-7.5 Linker_NH2 H₂N-Linker Linker_NH2->Amide_Bond MolA_Linker_Br Molecule A-...-Linker-COCH₂Br Thioether_Bond Molecule A-...-Linker-COCH₂-S-Molecule B MolA_Linker_Br->Thioether_Bond Nucleophilic Substitution pH 8.0-8.5 MolB_SH Molecule B-SH MolB_SH->Thioether_Bond

Fig 2. Chemical mechanism of the two-stage conjugation.
pH Control: The Key to Selectivity
  • Amine Acylation (EDC/NHS): The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS-ester with the primary amine of the deprotected linker proceeds optimally at a physiological to slightly basic pH (7.2-8.5), where the amine is deprotonated and thus sufficiently nucleophilic.[14]

  • Thiol Alkylation (Bromoacetyl): The reaction between a thiol and a bromoacetyl group is highly dependent on the deprotonation of the thiol to the more nucleophilic thiolate anion (S⁻). The pKa of cysteine's sulfhydryl group is approximately 8.3. Therefore, running the reaction at a pH between 8.0 and 8.5 ensures a sufficient concentration of the thiolate for a rapid reaction. At this pH, most primary amines (like those on lysine, pKa ~10.5) are protonated (NH₃⁺) and are poor nucleophiles, ensuring high selectivity of the bromoacetyl group for thiols over amines.[15][16]

Stoichiometry and Reagent Ratios

The molar ratio of linker-to-molecule at each stage directly influences the degree of labeling and the final DAR.

  • Linker-to-Molecule A: A molar excess of the deprotected linker is used to ensure efficient conversion of Molecule A to its bromoacetyl-functionalized form.

  • Activated Molecule A-to-Molecule B: The ratio here must be carefully optimized. A higher ratio will lead to a higher average DAR but may also increase the risk of aggregation. This parameter should be empirically determined for each specific system to achieve the desired outcome.

Quantitative Data Summary

The following table provides recommended starting parameters for a typical protein-protein or protein-small molecule conjugation.

ParameterStage 1: Amine ModificationStage 2: Thiol ConjugationRationale
pH Activation: 6.0 (MES)Coupling: 7.2-7.5 (Phosphate)8.0-8.5 (Phosphate, Borate)Balances NHS-ester stability and amine nucleophilicity.[14] Maximizes thiolate formation for rapid, selective reaction.[3][16]
Temperature Room TemperatureRoom TemperatureProvides sufficient energy for reaction without denaturing most biomolecules.
Reaction Time 2-4 hours2-4 hoursTypically sufficient for completion; can be extended overnight at 4°C.
Molar Ratios 5-10x (EDC/NHS to COOH)2-5x (Linker to Molecule A)1.5-5x (Bromoacetyl to Thiol)Excess drives the reaction to completion. Ratio is critical for controlling the final degree of labeling (e.g., DAR).
Key Buffer Additives N/A5 mM EDTAPrevents metal-catalyzed oxidation of free thiols.

References

  • BroadPharm. (n.d.). CbzNH-PEG3-CH2CH2NH2, 863973-20-0. Retrieved from BroadPharm website. [Link: https://broadpharm.com/product/863973-20-0-CbzNH-PEG3-CH2CH2NH2]
  • BroadPharm. (n.d.). N-Boc-PEG3-bromide, 1076199-21-7. Retrieved from BroadPharm website. [Link: https://broadpharm.com/product/1076199-21-7-N-Boc-PEG3-bromide]
  • BroadPharm. (n.d.). Cbz-N-amido-PEG3-acid, 1310327-18-4. Retrieved from BroadPharm website. [Link: https://broadpharm.com/product/1310327-18-4-Cbz-N-amido-PEG3-acid]
  • van der Wal, S., et al. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications. [Link: https://www.
  • Clark, J. (2015). The products of the reaction between ammonia and bromoethane. Chemguide. [Link: https://www.chemguide.co.uk/mechanisms/nucsub/ammonia.html]
  • Conju-Probe. (n.d.). ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates. Retrieved from Conju-Probe website. [Link: https://www.conju-probe.
  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Retrieved from Thermo Fisher Scientific website. [Link: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/cross-linking-reagents.html]
  • BenchChem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved from BenchChem website. [Link: https://www.benchchem.com/product/protocol-cbz-deprotection]
  • Amer, M. H., et al. (2020). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072044/]
  • Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry. Retrieved from Thermo Fisher Scientific website. [Link: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-labeling-and-modification/protein-crosslinking/sulfhydryl-reactive-crosslinker-chemistry.html]
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from Organic Chemistry Portal website. [Link: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]
  • Robey, F. A., & Fields, R. L. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents. [Link: https://patents.google.
  • van der Wal, S., et al. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents. ResearchGate. [Link: https://www.researchgate.net/publication/349942704_Thiol-thiol_cross-clicking_using_bromo-ynone_reagents]
  • Suzhou Highfine Biotech. (2023). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from Suzhou Highfine Biotech website. [Link: https://www.highfine.com/en-us/news/amino-protecting-group-benzyloxycarbonyl-cbz-n-102.html]
  • Interchim. (n.d.). Isolation/Modification/Labeling. Retrieved from Interchim website. [Link: https://www.interchim.fr/ft/B/BA_Cross-linkers_SelectionGuide.pdf]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. [Link: https://totalsynthesis.com/protecting-group/cbz-protecting-group-mechanism/]
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol. Retrieved from Thermo Fisher Scientific website. [Link: https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/probes-for-thiols-and-disulfides/thiol-reactive-probe-labeling-protocol.html]
  • Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. [Link: https://www.researchgate.
  • Pfaeffle, B., et al. (2022). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. [Link: https://www.mdpi.com/2673-4173/3/3/17]
  • Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.analchem.0c05334]
  • Biopharma PEG. (n.d.). CBZ-NH-PEG3-COOH, 1310327-18-4. Retrieved from Biopharma PEG website. [Link: https://www.biochempeg.com/product/detail/10860]
  • Wake, A. T., et al. (2019). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6688220/]
  • MedChemExpress. (n.d.). ADC Linker. Retrieved from MedChemExpress website. [Link: https://www.medchemexpress.com/adc-linker.html]
  • Sim, D., et al. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility. Nature Communications. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6797800/]
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.4c00320]
  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link: https://www.masterorganicchemistry.
  • LibreTexts Chemistry. (2020). 9.4: Reaction of RX with NH3 and amines. Retrieved from LibreTexts website. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/09%3A_Alkyl_Halides/9.04%3A_Reaction_of_RX_with_NH3_and_amines]
  • Journal for ImmunoTherapy of Cancer. (2023). 1050 Comprehensive characterization of antibody drug conjugates for screening and manufacturing. [Link: https://jitc.bmj.com/content/11/Suppl_1/A1088]
  • BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC) Purification. Retrieved from BOC Sciences website. [Link: https://www.bocsci.

Sources

Application

catalytic hydrogenation of Cbz group in PEG derivatives

Application Note: Catalytic Hydrogenation of Cbz Group in PEG Derivatives Introduction & Strategic Context Polyethylene Glycol (PEG) derivatives are cornerstones of modern drug delivery, serving as linkers for antibody-d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation of Cbz Group in PEG Derivatives

Introduction & Strategic Context

Polyethylene Glycol (PEG) derivatives are cornerstones of modern drug delivery, serving as linkers for antibody-drug conjugates (ADCs), surface modifiers for nanoparticles, and half-life extenders for biologics. The Carbobenzyloxy (Cbz or Z) group is frequently employed to protect amine functionalities on PEG linkers during multi-step synthesis due to its stability against acidic and basic conditions.

However, the deprotection of Cbz-PEG derivatives presents unique challenges compared to small molecules. The amphiphilic nature of PEG, its potential to chelate metal surfaces, and the high viscosity of solutions require a tailored approach to catalytic hydrogenation.

This guide provides a field-proven protocol for the Palladium on Carbon (Pd/C) catalyzed hydrogenolysis of Cbz-PEG derivatives. It moves beyond standard textbook procedures to address the specific nuances of handling PEG polymers, ensuring high yield, purity, and safety.

Mechanistic Foundation

The cleavage of the Cbz group occurs via hydrogenolysis , a heterogeneous process occurring on the surface of the Palladium catalyst.[1] Understanding this mechanism is vital for troubleshooting incomplete reactions.

The Catalytic Cycle:

  • Adsorption: Hydrogen gas (

    
    ) adsorbs onto the Pd surface and dissociates into reactive hydrides. Simultaneously, the Cbz-PEG substrate adsorbs via the aromatic ring and carbonyl oxygen.
    
  • Cleavage: The benzylic C-O bond is cleaved by the surface hydrides, releasing toluene.

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release

    
     and the free amine.
    
  • Desorption: The free PEG-amine desorbs from the catalyst surface.

Diagram 1: Mechanistic Pathway of Cbz Hydrogenolysis on Pd/C

Cbz_Mechanism cluster_0 Adsorption Phase cluster_1 Reaction Phase cluster_2 Release Phase H2 H2 Gas Pd_Surface Pd/C Surface H2->Pd_Surface Dissociation Substrate Cbz-PEG-NHR Substrate->Pd_Surface Coordination Transition Pd-Complex (Bond Weakening) Pd_Surface->Transition Cleavage C-O Bond Cleavage Transition->Cleavage Toluene Toluene (Byproduct) Cleavage->Toluene Carbamic Carbamic Acid (Transient) Cleavage->Carbamic CO2 CO2 (Gas) Carbamic->CO2 Spontaneous Product H2N-PEG-NHR (Free Amine) Carbamic->Product

Caption: Step-wise mechanism of Pd/C catalyzed hydrogenolysis of Cbz groups.[1][2]

Critical Experimental Parameters

Success in PEG-Cbz deprotection relies on controlling three variables: Solvent System , Catalyst State , and Hydrogen Pressure .

Solvent Selection Strategy

Unlike small molecules, PEG derivatives have specific solubility requirements.

  • Methanol (MeOH): The gold standard. High H2 solubility, excellent PEG solubility (for MW < 20kDa).

  • Ethanol (EtOH): A safer alternative to MeOH, though PEG solubility is slightly lower.

  • Water/Alcohol Mix: For high MW PEGs (>20kDa) or very polar derivatives, a 10-20% water mixture ensures the polymer remains extended, preventing catalyst entrapment.

Catalyst: Wet vs. Dry
  • Recommendation: Always use 10% Pd/C (Wet Support) .

  • Reasoning: Dry Pd/C is pyrophoric and can ignite solvent vapors (especially MeOH) upon exposure to air. "Wet" catalyst (usually ~50% water w/w) mitigates this risk without significantly affecting activity for this reaction.

Hydrogen Source
  • Balloon (1 atm): Sufficient for >95% of PEG-Cbz deprotections.

  • Parr Shaker (30-50 psi): Only required if the reaction is extremely sluggish (e.g., sterically hindered amines) or if the PEG chain is exceptionally long (>40kDa), creating diffusion barriers.

Detailed Protocol: Catalytic Hydrogenation

Objective: Removal of Cbz group from Cbz-PEG(2000)-Amine to yield H2N-PEG(2000)-Amine.

Materials:
  • Substrate: Cbz-PEG derivative (1.0 eq)

  • Catalyst: 10% Pd/C (Wet, Degussa type E101 or equivalent), 10 wt% loading relative to substrate.

  • Solvent: Methanol (HPLC Grade).

  • Gas: Hydrogen (Balloon) and Nitrogen/Argon (for purging).

  • Equipment: 3-neck round bottom flask, magnetic stirrer, vacuum/gas manifold (or needle/balloon setup), Celite® 545 filter aid.

Step-by-Step Procedure:

Diagram 2: Experimental Workflow

Workflow Start Start: Cbz-PEG Derivative Dissolve 1. Dissolution Solvent: MeOH (or MeOH/H2O) Conc: 0.1 M Start->Dissolve Purge 2. Inert Purge N2 Sparge (10 min) Dissolve->Purge AddCat 3. Catalyst Addition 10% Pd/C (Wet) 10 wt% loading Purge->AddCat Hydrogenate 4. Hydrogenation H2 Balloon (1 atm) Stir vigorously @ RT AddCat->Hydrogenate Monitor 5. Monitoring TLC (Ninhydrin) or HPLC Check for disappearance of Cbz Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Filter 6. Filtration Pass through Celite® pad Wash with fresh MeOH Monitor->Filter Complete Concentrate 7. Isolation Rotary Evaporation Precipitate in Et2O Filter->Concentrate End Final Product: H2N-PEG-R Concentrate->End

Caption: Operational workflow for batch hydrogenation of PEG derivatives.

1. Preparation & Dissolution:

  • Weigh the Cbz-PEG derivative into the reaction flask.

  • Add Methanol (approx. 10 mL per gram of PEG).

  • Expert Tip: If the PEG is solid or waxy, gently warm to 30°C to ensure complete dissolution before adding catalyst. Polymer aggregates can coat the catalyst, halting the reaction.

2. Inerting (Safety Critical):

  • Seal the flask with a septum.

  • Purge the solution with Nitrogen or Argon for 5-10 minutes. This removes dissolved oxygen (which competes with Hydrogen) and creates a safe blanket for catalyst addition.

3. Catalyst Addition:

  • Carefully add the Wet 10% Pd/C catalyst (10% by weight of the PEG substrate).

  • Example: For 1g of PEG-Cbz, add 100mg of wet Pd/C.

  • WARNING: Do not add dry catalyst to methanol in the presence of air. It can ignite.[3][4]

4. Hydrogenation:

  • Attach a hydrogen-filled balloon via a needle or adapter.

  • Briefly evacuate the flask (carefully, to avoid bumping solvent) and refill with H2.[3] Repeat 3 times.

  • Stir vigorously .

  • Expert Tip: The reaction rate is diffusion-limited. High stir rates increase the gas-liquid surface area, essential for H2 uptake.

5. Monitoring:

  • Reaction time is typically 2–16 hours depending on scale and PEG MW.

  • TLC Check: Spot the reaction mixture. Cbz-PEG is UV active (absorbs at 254nm). The product (H2N-PEG) is not UV active (unless the linker has a chromophore) but will stain positive (blue/purple) with Ninhydrin.

  • Endpoint: Disappearance of the UV-active spot and appearance of a Ninhydrin-positive spot at the baseline.

6. Workup (The PEG Challenge):

  • Filtration: PEG solutions can be viscous. Dilute the reaction mixture with additional MeOH before filtering.

  • Use a Celite® pad packed in a sintered glass funnel. This captures the fine carbon particles that filter paper might miss.

  • Wash the filter cake thoroughly with MeOH (3x volume) to recover all PEG trapped in the carbon matrix.

7. Isolation:

  • Concentrate the filtrate on a rotary evaporator.

  • Precipitation: For high purity, dissolve the residue in a minimum amount of DCM and precipitate into cold Diethyl Ether or MTBE. This removes residual toluene and organic impurities.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Catalyst PoisoningCheck for Sulfur/Thiol groups in the molecule. If present, Pd/C will fail. Switch to liquid ammonia/Na reduction or acid hydrolysis (HBr/AcOH).
Poor H2 Mass TransferIncrease stirring speed. Switch from balloon to slight overpressure (Parr shaker).
PEG AggregationDilute the reaction.[4] If using high MW PEG, add 10% water to the methanol.
Product Trapped on Catalyst Non-specific AdsorptionPEG can adsorb to carbon. Wash the filter cake with warm MeOH or MeOH/Water (1:1).
Methylation of Amine Side ReactionIn rare cases, MeOH can alkylate amines on Pd surfaces. If observed (by MS), switch solvent to Ethanol.
Safety Incident Dry Catalyst IgnitionALWAYS use wet catalyst. Keep a squirt bottle of water nearby during catalyst handling.

References

  • Master Organic Chemistry. (2019). Cbz-Protected Amino Groups: Protection and Deprotection Mechanisms. Retrieved from [Link]

  • Felpin, F.-X., & Fouquet, E. (2010).[5] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440–12445. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Protecting Groups: Cbz-Protected Amines. Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Bioconjugation with PEG-Bromide Linkers

Abstract While maleimide chemistry remains the ubiquitous standard for thiol conjugation, it suffers from a critical liability: the thiosuccinimide ring is susceptible to retro-Michael addition, leading to premature deco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While maleimide chemistry remains the ubiquitous standard for thiol conjugation, it suffers from a critical liability: the thiosuccinimide ring is susceptible to retro-Michael addition, leading to premature deconjugation in plasma.[] This Application Note details the use of PEG-Bromide linkers (specifically


-bromoacetamides) as a superior alternative for developing stable, irreversible thioether linkages. We provide a rigorous, field-proven protocol for site-specific PEGylation, emphasizing pH control to navigate the fine line between thiol-specificity and amine cross-reactivity.

Part 1: The Chemistry of PEG-Bromide

Mechanism of Action

The primary "PEG-bromide" reagent used in protein bioconjugation is the PEG-


-bromoacetamide . Unlike alkyl bromides, which are often too unreactive for mild aqueous conditions, the adjacent carbonyl group in bromoacetamide activates the carbon-bromine bond for nucleophilic attack by thiolate anions (

).

The reaction proceeds via an


 mechanism :
  • Deprotonation: The cysteine thiol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , pKa 
    
    
    
    8.3) is deprotonated to the thiolate anion (
    
    
    ) by the buffer base.
  • Nucleophilic Attack: The thiolate attacks the methylene carbon of the PEG-bromoacetamide.

  • Displacement: Bromide (

    
    ) is displaced as a leaving group.
    
  • Result: A stable thioether bond is formed.[2][3]

Stability: The Strategic Advantage

The resulting thioether bond is chemically inert under physiological conditions. Unlike maleimide conjugates, which can exchange with serum albumin (retro-Michael instability), bromoacetamide conjugates remain intact indefinitely in plasma.

ReactionStability Protein Protein-SH Thiosuccinimide Thiosuccinimide (Reversible) Protein->Thiosuccinimide + Maleimide Thioether Thioether Bond (Irreversible/Stable) Protein->Thioether + Br-Acetamide Albumin Serum Albumin (Exchange Target) Protein->Albumin Thiol Exchange Maleimide PEG-Maleimide BrAcetamide PEG-Bromoacetamide Thiosuccinimide->Protein Retro-Michael (Instability) Thioether->Thioether Physiological Stability Loss Payload Loss Albumin->Loss

Figure 1: Stability Comparison. Bromoacetamide linkages (Green) resist the retro-Michael pathway that plagues Maleimide chemistries (Red), preventing payload loss in serum.

Part 2: Critical Parameters & Decision Matrix

Success with PEG-bromides relies entirely on pH control. The reaction is slower than maleimide conjugation and requires a higher pH, which introduces the risk of reacting with deprotonated Lysines (pKa


 10.5) or Histidines.[4]
ParameterOptimal ConditionScientific Rationale
pH 8.0 – 8.5 Below 8.0, reaction is sluggish. Above 9.0, amine cross-reactivity increases significantly.
Buffer EDTA-containing EDTA chelates divalent metals that catalyze disulfide formation (oxidation) of the target thiols.
Stoichiometry 10x – 20x Molar Excess Higher excess drives the slower

reaction to completion; excess is removed via filtration.
Temperature RT (Dark) Bromides are light-sensitive. Room temp accelerates the reaction; 4°C requires overnight incubation.
Solvent DMSO/DMF Co-solvent Many high-MW PEGs require 10-20% organic co-solvent to prevent aggregation during conjugation.

Part 3: Protocol A - Site-Specific Protein PEGylation

Objective: Conjugate a 20 kDa PEG-Bromoacetamide to a specific Cysteine residue on a therapeutic protein.

Materials Required[3][4][5][6][7][8][9][10]
  • Target Protein: >90% purity, known free cysteine (reduced).

  • Reagent: Methoxy-PEG-Bromoacetamide (20 kDa).

  • Conjugation Buffer: 50 mM Sodium Borate, 5 mM EDTA, pH 8.5. (Note: Phosphate buffers are acceptable, but Borate provides better buffering capacity at pH 8.5).

  • Reducing Gel: TCEP-HCl (immobilized or soluble).

  • Quenching Buffer: 1 M Cysteine or Mercaptoethanol.

Step-by-Step Methodology
1. Pre-Conjugation Validation (The "Go/No-Go" Step)

Before adding expensive PEG, validate thiol availability.

  • Assay: Ellman’s Reagent (DTNB).

  • Requirement: Result must show ~0.9 – 1.0 free thiols per protein mole. If <0.8, treat protein with TCEP (10 mM) for 30 mins, then desalt into Conjugation Buffer to remove TCEP. Do not use DTT if you cannot strictly desalt, as DTT will consume the PEG-bromide.

2. Reaction Setup
  • Solubilize PEG: Dissolve PEG-Bromoacetamide in dry DMSO to a concentration of 100 mg/mL.

  • Prepare Protein: Dilute protein to 2–5 mg/mL in Conjugation Buffer (pH 8.5).

  • Initiation: Add the PEG solution to the protein dropwise while stirring.

    • Target Ratio: 15:1 (PEG:Protein) molar excess.

    • Final DMSO: Keep <10% (v/v) to avoid denaturation.

  • Incubation: Incubate for 2 hours at Room Temperature or 16 hours at 4°C , protected from light.

3. Quenching

Add 10 mM Cysteine (final concentration) to the reaction. Incubate for 15 minutes.

  • Why? This scavenges unreacted PEG-bromide, preventing it from reacting with amines during downstream concentration steps where local concentrations increase.

4. Purification

Remove excess PEG and quenchers using Size Exclusion Chromatography (SEC) or extensive dialysis (MWCO must be sufficient to retain protein but pass free PEG).

  • Note: Free PEG behaves larger than its MW due to hydration spheres. A 20 kDa PEG may elute similarly to a 60-80 kDa globular protein.

Part 4: Protocol B - Nanoparticle Surface Functionalization

Objective: Grafting PEG-Bromide onto Gold Nanoparticles (AuNPs) via ligand exchange. Note: While thiols bind gold directly, bromo-terminated PEGs are often used as "macro-initiators" for secondary reactions or when the bromide is the distal functional group.

If the goal is to bind the PEG to the gold via the bromide, this is inefficient. Instead, this protocol assumes using a Thiol-PEG-Bromide heterobifunctional linker, where the Thiol binds the gold and the Bromide remains available for further displacement.

  • Ligand Exchange: Mix Citrate-stabilized AuNPs with Thiol-PEG-Bromide (5000:1 excess) in water.

  • Displacement: Stir overnight. The thiol displaces citrate.

  • Purification: Centrifuge (10,000 x g, 20 min) to pellet NPs. Remove supernatant (excess PEG). Resuspend in PBS.[5]

  • Functionalization: The surface now displays Bromide groups. These can be reacted with amine-containing ligands (e.g., antibodies) at pH 9.5 (forcing conditions) to covalently tether them to the particle surface.

Part 5: Quality Control & Troubleshooting

Self-Validating Analytical Workflow

Do not assume the reaction worked. Prove it using this workflow:

QCWorkflow Sample Crude Conjugate SDS SDS-PAGE (Non-Reducing) Sample->SDS Ellman Ellman's Test (Post-Reaction) Sample->Ellman Result1 Band Shift (+20-40 kDa) (PEG hydration effect) SDS->Result1 Success Criteria Result2 Zero Free Thiols Ellman->Result2 Success Criteria

Figure 2: QC Logic. Validation requires both mass shift (SDS-PAGE) and chemical consumption verification (Ellman's).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) pH too low (<8.0)Adjust buffer to pH 8.5.
Low Yield (<50%) Oxidized ProteinTreat with TCEP, then desalt immediately before reaction.
Precipitation PEG-induced crowdingDilute protein to <1 mg/mL or increase DMSO to 10%.
"Smearing" on Gel Multi-site PEGylationpH too high (>9.0) caused amine reaction.[6] Lower pH to 8.0.

References

  • Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd ed.).[7][8] Academic Press. (The definitive source for reaction mechanisms and buffer formulations).

  • Schelté, P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 118-123. (Primary source for pH-dependent specificity).

  • Alley, S. C., et al. (2008). Contribution of linker stability to the activities of anticancer immunoconjugates. Bioconjugate Chemistry, 19(3), 759-765. (Demonstrates stability advantages of thioethers over succinimides in ADCs).

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. (Comparative analysis of linker hydrolysis).

Sources

Application

optimizing linker length with Cbznh-peg3-bromide in drug design

Abstract In the design of heterobifunctional degraders (PROTACs), the linker is not merely a passive bridge; it is a thermodynamic determinant of ternary complex stability ( ) and cooperativity ( ). This guide details th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the design of heterobifunctional degraders (PROTACs), the linker is not merely a passive bridge; it is a thermodynamic determinant of ternary complex stability (


) and cooperativity (

). This guide details the strategic application of Cbz-NH-PEG3-Bromide , a versatile heterobifunctional crosslinker. We explore the rationale behind selecting a 3-unit PEG spacer, provide a self-validating synthesis workflow, and offer expert protocols for orthogonal deprotection that preserve warhead integrity.

Strategic Rationale: The "Goldilocks" Zone

Linker length optimization is often the difference between a nanomolar degrader and an inactive compound.

  • Why PEG3? Empirical data across VHL and CRBN-based degraders suggests that a linear distance of ~12–15 Å (provided by PEG3) frequently hits the "Goldilocks" zone—sufficiently long to avoid steric clash between the E3 ligase and the Protein of Interest (POI), yet short enough to minimize the entropic penalty (

    
    ) of binding.
    
  • Why Cbz-NH-PEG3-Bromide?

    • Bromide (Electrophile): Allows for rapid, selective

      
       alkylation of phenolic or amine-based warheads (common in kinase inhibitors).
      
    • Cbz (Protecting Group): Provides orthogonal stability.[1] Unlike Boc (acid-labile) or Fmoc (base-labile), Cbz is stable to the basic conditions required for the bromide substitution, preventing premature polymerization.

Experimental Workflow & Logic

The synthesis must follow a specific sequence to avoid intermolecular polymerization (self-reaction between the free amine and bromide).

SynthesisWorkflow Start Ligand A (Nucleophile: -OH, -NH) Step1 Step 1: Alkylation (Base, Heat) Start->Step1 Linker Cbz-NH-PEG3-Br (Reagent) Linker->Step1 Intermed Intermediate 1 (Cbz-Protected) Step1->Intermed S_N2 Reaction Step2 Step 2: Cbz Deprotection (H2/Pd or HBr) Intermed->Step2 Amine Free Amine (NH2-PEG3-Ligand A) Step2->Amine -Cbz Removal Step3 Step 3: Amide Coupling (Ligand B-COOH + HATU) Amine->Step3 Final Final PROTAC Step3->Final

Figure 1: Critical synthesis pathway. Note that Cbz deprotection (Step 2) must occur ONLY after the bromide has been consumed in Step 1 to prevent self-polymerization.

Detailed Protocols

Protocol A: Nucleophilic Substitution (The Bromide End)

Target: Conjugation of Cbz-NH-PEG3-Br to a phenolic warhead (e.g., VHL ligand precursor or Tyrosine kinase inhibitor).

Reagents:

  • Ligand A (Phenol derivative)

  • Cbz-NH-PEG3-Bromide (1.2 equivalents)

  • Potassium Carbonate (

    
    , anhydrous, 3.0 equivalents)
    
  • Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 equivalents - Catalyst)

  • Solvent: Anhydrous DMF or Acetone.

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve Ligand A (1.0 mmol) in anhydrous DMF (5 mL). Add

    
     (3.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
    • Expert Insight: The color often shifts (e.g., yellow to orange) indicating anion formation.

  • Addition: Add Cbz-NH-PEG3-Bromide (1.2 mmol) dissolved in minimal DMF. Add catalytic NaI (0.1 mmol).

    • Mechanism:[1][2][3] NaI performs an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, significantly accelerating the reaction rate.

  • Reaction: Heat to 60°C under an inert atmosphere (

    
     or Ar) for 4–16 hours. Monitor by LC-MS.[4]
    
    • Checkpoint: Look for the disappearance of the phenol peak and the appearance of the product mass (

      
       Da for the linker fragment minus HBr).
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Cbz Deprotection (The Amine End)

Context: Removing the Cbz group to liberate the primary amine for the final coupling.

Method 1: Hydrogenolysis (Standard) [1]

  • Conditions:

    
     (1 atm), 10% Pd/C (10 wt%), MeOH/EtOAc.
    
  • Duration: 2–6 hours.

  • Expert Caution: If Ligand A contains reducible groups (e.g., Nitro groups, Aryl-Chlorides/Bromides/Iodides), Pd/C will reduce/dehalogenate them, destroying your warhead.

    • Mitigation: If sensitive groups are present, use Method 2 .

Method 2: Acidolytic Cleavage (For Sensitive Substrates)

  • Reagents: 33% HBr in Acetic Acid.

  • Procedure: Dissolve the intermediate in minimal DCM. Add HBr/AcOH (5–10 eq) dropwise at 0°C. Stir for 1 hour.

  • Workup: Precipitate with cold diethyl ether. The product will form a hydrobromide salt (

    
    ). This salt can be used directly in the next coupling step if excess base (DIPEA) is added.
    

Optimization Logic: The Linker Length Library

When the initial PEG3 construct shows weak degradation (


), do not abandon the warhead. Instead, screen the linker length.
Linker TypeSpacer Length (Å)Physicochemical ImpactRecommended Application
PEG2 ~9 ÅHigh Permeability, Low TPSAUse if PEG3 shows "Hook Effect" (formation of binary complexes) at low concentrations.
PEG3 ~13 Å Balanced Starting point for 80% of PROTAC campaigns.
PEG4 ~16 ÅHigher Solubility, High TPSAUse if PEG3 shows steric clash (negative cooperativity).
Visualizing Cooperativity

The goal is to maximize positive cooperativity (


), where the linker helps the E3 ligase and POI bind more tightly together than they would separately.

TernaryComplex cluster_legend Optimization Logic POI Target Protein (POI) E3 E3 Ligase (e.g., VHL) POI->E3 Protein-Protein Interaction (Cooperativity α) Linker PEG3 Linker (13 Å) POI->Linker Warhead Binding Linker->E3 E3 Ligand Binding Text1 Linker too short: Steric Clash (α < 1) Text2 Linker too long: Entropic Penalty (ΔS loss)

Figure 2: Ternary complex dynamics. The PEG3 linker must position the POI and E3 Ligase to encourage de novo protein-protein interactions (dashed line).

References

  • Bézière, N. et al. (2020). Linker Design in PROTAC Technology: From Random Screening to Rational Design.Nature Reviews Drug Discovery . [Link]

  • Cyrus, K. et al. (2011). Impact of Linker Length on the Activity of PROTACs.[4][5][6][][8][9][10][11]Molecular BioSystems . [Link]

  • Greene, T.W. & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Specific reference to Cbz stability and deprotection protocols). Wiley Online Library . [Link]

  • Gadd, M.S. et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.Nature Chemical Biology . [Link]

Sources

Method

Introduction: The Strategic Advantage of Cbz-NH-PEG3-Bromide in One-Pot Syntheses

An In-Depth Technical Guide to One-Pot Synthesis Methods Involving Cbz-NH-PEG3-Bromide For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, particularly in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to One-Pot Synthesis Methods Involving Cbz-NH-PEG3-Bromide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), efficiency is paramount. Cbz-NH-PEG3-Bromide has emerged as a pivotal building block, ingeniously designed for streamlined, multi-step synthetic workflows. Its structure is a triad of strategic chemical functionalities:

  • Cbz-Protected Amine: The carboxybenzyl (Cbz) group provides a robust, stable protecting group for the terminal amine. It is famously orthogonal to many other protecting groups, being resistant to acidic and basic conditions, yet it can be removed cleanly under specific, mild conditions.[1][2][3]

  • PEG3 Spacer: The short, discrete polyethylene glycol (PEG) chain, consisting of three ethylene oxide units, imparts critical physicochemical properties. It enhances aqueous solubility, provides conformational flexibility to the molecule, and can improve the pharmacokinetic profile of the final conjugate, a key consideration in drug design.[4][5]

  • Terminal Alkyl Bromide: This functional group serves as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide array of nucleophiles, including phenols, thiols, and amines.[6]

The true power of this reagent is realized in one-pot synthesis , a methodology that combines multiple reaction steps in a single vessel without the need for intermediate purification. This approach drastically reduces synthesis time, minimizes solvent waste, and can significantly increase overall yield by avoiding material loss during isolation steps.[7][8] This guide details the principles and protocols for leveraging Cbz-NH-PEG3-Bromide in efficient one-pot synthetic strategies.

Core Application: One-Pot Sequential Alkylation and Cbz-Deprotection

The most direct and powerful application of Cbz-NH-PEG3-Bromide is a one-pot sequence involving an initial nucleophilic substitution at the bromide terminus, followed by the in-situ deprotection of the Cbz group to unveil a primary amine. This transforms the electrophilic linker into a nucleophilic one, ready for subsequent conjugation, all within a single reaction flask.

Causality of the Experimental Design

The success of this one-pot protocol hinges on the compatibility of the two sequential reactions. The initial SN2 alkylation is typically performed under basic or neutral conditions in a polar aprotic solvent. The subsequent Cbz deprotection via catalytic hydrogenation is compatible with these solvents and does not require a significant change in reaction conditions, other than the introduction of a catalyst and a hydrogen source. This seamless transition is the cornerstone of the protocol's efficiency.

Workflow for One-Pot Sequential Alkylation & Deprotection

G cluster_0 One-Pot Reaction Vessel (e.g., DMF) reagents Cbz-NH-PEG3-Br + Nucleophile (Nu-H) + Base (e.g., K2CO3) intermediate Cbz-NH-PEG3-Nu (Alkylated Intermediate) reagents->intermediate Step 1: Alkylation (SN2) Monitored by TLC/LC-MS catalyst_add Introduce Catalyst (Pd/C) + Hydrogen Source (H2) intermediate->catalyst_add Reaction Complete deprotected H2N-PEG3-Nu (Final Product) catalyst_add->deprotected Step 2: Deprotection (Hydrogenolysis) workup Workup: 1. Filter Catalyst (Celite) 2. Purify Product deprotected->workup

Caption: General workflow for the two-step, one-pot synthesis.

Protocol 1: General One-Pot Synthesis of Amine-Terminated PEG3 Conjugates

This protocol describes a general method for reacting a nucleophile with Cbz-NH-PEG3-Bromide and subsequently removing the Cbz group in the same pot.

Materials

  • Cbz-NH-PEG3-Bromide

  • Nucleophile of interest (e.g., 4-hydroxyacetophenone, thiophenol, etc.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Mild base (e.g., Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3), or DIPEA)

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Hydrogen (H2) gas balloon or Parr hydrogenation apparatus

  • Celite® for filtration

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology

PART A: NUCLEOPHILIC SUBSTITUTION

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the nucleophile (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Add a suitable base (e.g., K2CO3, 1.5-2.0 eq). The choice of base is critical; for sensitive substrates, a milder base like DIPEA may be used, whereas for phenols or thiols, carbonate bases are highly effective.

  • Reagent Addition: Add Cbz-NH-PEG3-Bromide (1.1 eq) to the stirring mixture.

  • Reaction: Stir the reaction at room temperature (or heat gently to 40-60 °C if required) until completion.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the limiting reagent (typically the nucleophile). This is a critical checkpoint before proceeding.

PART B: IN-SITU CBZ-DEPROTECTION

  • Catalyst Addition: Once the alkylation is complete (as confirmed in step 6), carefully add Pd/C catalyst (5-10 mol%) to the reaction mixture. Note: Pd/C is flammable; do not add it to hot solvents or allow it to dry in the air.

  • Hydrogenation: Purge the flask with H2 gas and maintain a positive pressure with an H2 balloon. For larger scales or faster reactions, a Parr hydrogenator may be used (e.g., at 50 psi).

  • Reaction: Stir vigorously at room temperature until the Cbz-protected intermediate is fully consumed.

  • Monitoring (Self-Validation): Monitor the deprotection by LC-MS, looking for the disappearance of the intermediate and the appearance of the desired product mass. The Cbz group removal results in a mass loss of 134.04 Da (C₈H₆O₂).

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of DMF or methanol.

  • Purification: The resulting filtrate contains the final product, which can be purified from the solvent and base residues using standard techniques such as reverse-phase HPLC or silica gel chromatography.

Data Presentation: Representative Reaction Parameters

Nucleophile (Nu-H)Base (eq)SolventTemp (°C)Alkylation Time (h)Typical Yield (%)
PhenolK2CO3 (1.5)DMF25-404-8>85%
ThiolDIPEA (2.0)ACN252-4>90%
Primary AmineK2CO3 (2.0)DMF6012-1870-85%
Carboxylic AcidCs2CO3 (1.5)DMF506-12>80%

Yields are estimated for the two-step, one-pot process and may vary based on substrate and scale.

Advanced Application: One-Pot Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a ligand for the protein of interest (POI) and a ligand for an E3 ligase, connected by a linker.[9] Cbz-NH-PEG3-Bromide is an ideal starting point for constructing the linker portion in a highly convergent one-pot synthesis.

Principle of the One-Pot PROTAC Synthesis

This advanced protocol involves three sequential reactions in a single pot:

  • Alkylation: The POI ligand (containing a nucleophilic handle) is attached to the bromide end of the linker.

  • Deprotection: The Cbz group is removed to unmask the terminal amine.

  • Amide Coupling: The newly formed amine is immediately coupled with the carboxylic acid-functionalized E3 ligase ligand.

This strategy avoids the lengthy isolation of two separate intermediates, accelerating the discovery and optimization of new PROTAC candidates.[10]

Workflow for One-Pot PROTAC Synthesis

G cluster_0 One-Pot Reaction Vessel start Cbz-NH-PEG3-Br + POI Ligand-NuH + Base step1_prod POI-Nu-PEG3-NH-Cbz start->step1_prod 1. Alkylation step2_react Add Pd/C + H2 step1_prod->step2_react step2_prod POI-Nu-PEG3-NH2 step2_react->step2_prod 2. Deprotection step3_react Filter Catalyst, Add E3 Ligand-COOH + Coupling Agents (HATU, DIPEA) step2_prod->step3_react final_protac Final PROTAC (POI-Linker-E3) step3_react->final_protac 3. Amide Coupling purify Final Purification (HPLC) final_protac->purify

Caption: A three-step, one-pot workflow for rapid PROTAC synthesis.

Protocol 2: A Template for One-Pot PROTAC Assembly

This protocol provides a template that must be optimized for the specific POI and E3 ligase ligands being used.

Materials

  • All materials from Protocol 1

  • POI ligand with a nucleophilic handle (e.g., a phenol)

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-PEG-acid)

  • Amide coupling reagent (e.g., HATU)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)

Step-by-Step Methodology

  • Alkylation of POI Ligand: Following steps 1-6 from Protocol 1, react the POI ligand (1.0 eq) with Cbz-NH-PEG3-Bromide (1.1 eq). Ensure the reaction goes to completion by LC-MS analysis.

  • Cbz-Deprotection: Following steps 7-10 from Protocol 1, deprotect the resulting intermediate in-situ using Pd/C and H2.

  • Catalyst Removal: Filter the reaction mixture through Celite® into a new, clean, inerted flask. Wash the filter pad with a minimal amount of the reaction solvent. This step is critical to prevent the catalyst from interfering with the subsequent coupling reaction.

  • Amide Coupling Setup: To the filtrate containing the amine intermediate, add the E3 ligase ligand-acid (1.0 eq).

  • Coupling Agent Addition: Add the coupling reagent HATU (1.2 eq) followed by the base DIPEA (3.0 eq).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the formation of the final PROTAC product by LC-MS. The reaction is complete when the amine intermediate is consumed.

  • Workup and Purification: Quench the reaction with a small amount of water. The crude product can then be diluted and purified directly by preparative reverse-phase HPLC to yield the final PROTAC.

Expertise-Driven Insights:

  • Reagent Compatibility: The primary challenge in this multi-step, one-pot synthesis is ensuring the compatibility of all reagents. For example, the POI and E3 ligase ligands must be stable to the conditions of the other reaction steps.

  • Stoichiometry Control: Precise control over stoichiometry is essential. Any unreacted Cbz-NH-PEG3-Bromide from the first step could lead to unwanted side products in the final coupling step.

  • Step Validation: Do not proceed to the next step without unequivocal confirmation (e.g., via LC-MS) that the previous step is 100% complete. Incomplete reactions are the most common point of failure in one-pot sequences.

Safety and Handling

  • Cbz-NH-PEG3-Bromide: As an alkylating agent, this compound should be handled with care in a well-ventilated chemical fume hood. It is a potential lachrymator and skin irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Solvents: Anhydrous solvents like DMF are hazardous. Avoid inhalation and skin contact.

  • Catalysts: Palladium on carbon (Pd/C) is highly flammable, especially when dry or in the presence of organic solvents and hydrogen. Handle with non-sparking spatulas and never allow the catalyst to dry completely in the air.

  • Reagents: Bases like DIPEA and coupling reagents like HATU are corrosive and/or irritants. Consult the specific Safety Data Sheet (SDS) for each reagent before use.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

Cbz-NH-PEG3-Bromide is a versatile and powerful tool for accelerating chemical synthesis in drug discovery. Its well-defined functionalities enable robust, multi-step, one-pot protocols that enhance efficiency, reduce waste, and shorten timelines for the creation of complex and high-value molecules. The protocols outlined in this guide provide a solid foundation for researchers to implement these advanced synthetic strategies, with the understanding that careful planning, monitoring, and optimization are the keys to success.

References

  • (Placeholder for a relevant general organic chemistry or peptide synthesis reference if available)
  • F. F. R. R. Webber, G. M. de Souza, S. J. Garden. (2018). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Available at: [Link]

  • Y. Nagasaki, et al. (2019). One-Pot Synthesis of PEG-Poly(amino acid) Block Copolymers Assembling Polymeric Micelles with PEG-Detachable Functionality. ACS Biomaterials Science & Engineering. Available at: [Link]

  • (Placeholder for additional one-pot synthesis reference)
  • (Placeholder for additional one-pot synthesis reference)
  • (Placeholder for additional one-pot synthesis reference)
  • S. M. M. Chen, et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • PubChem. Cbz-NH-peg3-CH2cooh. National Center for Biotechnology Information. Available at: [Link]

  • J. Y. Lee, Y. J. Lee, H. J. Kim. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances. Available at: [Link]

  • S. T. A. Shah, et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • S. T. A. Shah, et al. (2012). Full article: Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. Available at: [Link]

  • M. J. J. M. Veronese. (2002). PEGylation, successful approach to drug delivery. Drug Discovery Today. Available at: [Link]

  • P. P. Glassman, et al. (2022). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. Available at: [Link]

  • R. I. Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]

  • ResearchGate. One-pot synthesis of PROTAC from three components via photoinduced C( sp2 )-C( sp3 ) coupling and amidation. Available at: [Link]

  • (Placeholder for PEG-600 protocol reference)
  • (Placeholder for stepwise PEG synthesis reference)
  • ResearchGate. PEGYLATION: an important approach for novel drug delivery system. Available at: [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available at: [Link]

  • A. S. S. S. S. Thomas, et al. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • P. P. Glassman, et al. (2022). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. ULB : Dok. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • (Placeholder for Bromine safety d
  • AxisPharm. Cbz-N-amido-PEG-amine. Available at: [Link]

  • Precise PEG. Linkers in PROTACs. Available at: [Link]

  • (Placeholder for general PEGyl
  • (Placeholder for Sodium Bromide safety d

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Chemoselective Deprotection of Cbz-NH-PEG3-Bromide

Executive Summary: The "Stability Triangle" Challenge Deprotecting Cbz-NH-PEG3-Bromide presents a unique chemoselective challenge defined by three competing stability requirements. You must remove the Benzyloxycarbonyl (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stability Triangle" Challenge

Deprotecting Cbz-NH-PEG3-Bromide presents a unique chemoselective challenge defined by three competing stability requirements. You must remove the Benzyloxycarbonyl (Cbz) group while preserving two sensitive moieties:

  • The PEG Backbone: Polyether chains are susceptible to cleavage by strong Lewis acids (e.g.,

    
    ) or aggressive acidic hydrolysis at high temperatures.
    
  • The Alkyl Bromide: Terminal alkyl halides are highly prone to hydrodehalogenation (reduction to C-H) under standard catalytic hydrogenation conditions (

    
    /Pd-C).
    

This guide provides validated protocols to navigate this "Stability Triangle," ensuring high-yield amine generation without backbone fragmentation or halide loss.

Diagnostic: Selecting the Right Methodology

Do not choose a reagent based on general Cbz literature. Use this decision matrix to select the protocol that matches your specific constraints.

DeprotectionLogic Start Start: Cbz-NH-PEG3-Br Q1 Is the Alkyl Bromide critical for the next step? Start->Q1 BrNotNeeded Standard Hydrogenolysis (H2, Pd/C, MeOH) Q1->BrNotNeeded No (Br can be reduced) Q2 Can the molecule tolerate strong acid (pH < 1)? Q1->Q2 Yes (Must keep Br) MethodA RECOMMENDED PROTOCOL A Acidolysis (HBr/AcOH) *Preserves Br & Ether* Q2->MethodA Yes Q3 Strict Acid Sensitivity? Q2->Q3 No MethodB PROTOCOL B Poisoned Hydrogenation (Pd/C + Pyridine) *Prevents Br reduction* Q3->MethodB Yes Danger AVOID: Lewis Acids (BBr3, BCl3, TMSI) *Causes PEG Ether Cleavage* Q3->Danger Do NOT use

Figure 1: Decision tree for chemoselective Cbz removal. Note that Lewis Acids are explicitly flagged as the cause of ether cleavage.

Validated Experimental Protocols

Protocol A: Acidolysis with HBr in Acetic Acid (Recommended)

Target Mechanism: Protonation of the carbamate carbonyl followed by


-like fragmentation.
Why it works:  Alkyl ethers (PEG) are significantly more stable to Brønsted acids than Lewis acids. By controlling temperature, we achieve kinetic selectivity for the carbamate over the ether.

Reagents:

  • 33% HBr in Glacial Acetic Acid (Anhydrous).

  • Diethyl Ether (for precipitation).

  • Methanol (for workup).[1]

Step-by-Step Procedure:

  • Preparation: Cool the reaction vessel containing Cbz-NH-PEG3-Br (1.0 equiv) to 0°C using an ice bath.

  • Addition: Add 33% HBr/AcOH (10–20 equiv of HBr) dropwise. Do not add all at once to avoid an exotherm.

  • Reaction: Stir at 0°C for 30 minutes , then allow to warm to Room Temperature (20–25°C) .

    • Critical Checkpoint: Monitor by TLC or LCMS every hour. Reaction typically completes in 1–3 hours.

    • Warning:Do not heat. Heating >40°C increases the risk of PEG ether hydrolysis.

  • Workup (Precipitation): Once complete, pour the reaction mixture slowly into a 10-fold excess of cold Diethyl Ether . The amine hydrobromide salt (

    
    ) should precipitate as a white solid or oil.
    
  • Isolation: Decant the ether or filter the solid.[2] Wash 3x with cold ether to remove excess acid and benzyl bromide byproduct.

Troubleshooting Table:

Observation Root Cause Solution
PEG Fragmentation Reaction temperature too high (>40°C). Keep reaction at RT or 0°C; extend time rather than heat.
Bromide Loss Contamination with radical initiators (rare). Ensure HBr/AcOH is fresh and not dark orange (oxidized).

| Incomplete Rxn | Old reagent. | HBr gas escapes over time. Use fresh bottle. |

Protocol B: Poisoned Catalytic Hydrogenation

Target Mechanism: Hydrogenolysis with catalyst inhibition to prevent C-Br bond insertion. Why it works: Standard Pd/C reduces alkyl bromides rapidly. Adding a "poison" (amine base) occupies the active sites responsible for oxidative addition into the C-Br bond, while allowing the easier hydrogenolysis of the benzylic C-O bond.

Reagents:

  • 10% Pd/C (Palladium on Carbon).[1][2]

  • Solvent: Methanol or Ethanol.[1][2]

  • Catalyst Poison: Pyridine or Ammonium Acetate.

Step-by-Step Procedure:

  • Dissolution: Dissolve Cbz-NH-PEG3-Br in Methanol (0.1 M concentration).

  • Poisoning: Add Pyridine (5.0 equiv relative to substrate). This is the critical step.

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Sparge with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature.
    
  • Monitoring: Check LCMS for the mass of

    
    .
    
    • If you see Des-Bromo product (

      
      ): Your catalyst is too active. Increase Pyridine loading or switch to 
      
      
      
      without charcoal.

The "Ether Cleavage" Trap: Why Lewis Acids Fail

Many researchers turn to Lewis Acids like Boron Tribromide (


)  or Trimethylsilyl Iodide (TMSI)  when avoiding hydrogenation. This is a critical error for PEGylated molecules. 
  • Mechanism of Failure: Lewis acids coordinate strongly to the oxygen atoms in the PEG chain.

  • Result: This cleaves the internal ether bonds of the PEG3 linker, destroying the molecule's length and geometry.

  • Rule: Never use

    
    , 
    
    
    
    , or
    
    
    on PEG chains unless you intend to cleave them.

Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic Acid) to remove the Cbz group? A: Generally, no. TFA is a strong acid, but it is not strong enough to protonate and cleave the Cbz carbamate at a useful rate at room temperature. You would need to heat it to reflux, which endangers the PEG chain. HBr is a stronger acid and works at room temperature.

Q2: I used H2/Pd/C and my Bromide disappeared. What happened? A: You performed a hydrodehalogenation . Palladium catalyzes the replacement of the Bromide with Hydrogen. To fix this, use Protocol B (add Pyridine) or switch to Protocol A (HBr/AcOH), which is chemically inert to the C-Br bond.

Q3: I see "Benzyl Bromide" in my NMR after Protocol A. Is this an impurity? A: Benzyl bromide (


) is the byproduct of the reaction between the Cbz group and HBr.
  • It is an alkylating agent. Ensure you wash your product thoroughly with diethyl ether (in which the amine salt is insoluble, but BnBr is soluble) to remove it.

Q4: Can I use TMSI (Trimethylsilyl iodide) if I am very careful? A: TMSI is faster at cleaving carbamates than ethers, so technically it is possible, but the window of selectivity is narrow. If you overshoot by even 15 minutes, you will start clipping the PEG ethers. We strongly advise against it for this specific substrate.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz stability and removal conditions).
  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine, or ammonium acetate."[1][3] Tetrahedron Letters, 1995 , 36(20), 3465–3468.[1][3] Link (Establishes the "Poisoned Hydrogenation" protocol for preserving sensitive groups).

  • BenchChem Technical Support. "Application Notes and Protocols for the Removal of the Cbz Protecting Group." BenchChem Knowledge Base, 2025 . Link (General protocols for Cbz removal).

  • Organic Chemistry Portal. "Protecting Groups: Cbz-Protected Amino Groups." Link (Comparative stability data for Cbz vs. other functionalities).

Sources

Optimization

troubleshooting low solubility of Cbznh-peg3-bromide conjugates

Technical Support Center: Troubleshooting Cbz-NH-PEG3-Bromide Solubility Diagnostic & Core Analysis Subject: Cbz-NH-PEG3-Bromide (Benzyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate) Core Issue: Low solubility in aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Cbz-NH-PEG3-Bromide Solubility

Diagnostic & Core Analysis

Subject: Cbz-NH-PEG3-Bromide (Benzyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate) Core Issue: Low solubility in aqueous buffers leading to precipitation or poor conjugation efficiency.[1]

The Physicochemical Paradox

The solubility challenges with Cbz-NH-PEG3-Bromide stem from a structural conflict known as the "Hydrophobic-Hydrophilic Mismatch."[1]

  • The Hydrophobic Anchor (Cbz): The Carbobenzyloxy (Cbz) group contains a benzyl ring, which is highly lipophilic (LogP ~2.5). It drives intermolecular pi-stacking, resisting solvation in water.[1]

  • The Insufficient Lifeline (PEG3): While Polyethylene Glycol (PEG) is hydrophilic, a 3-unit chain is too short to form a sufficient hydration shell to mask the hydrophobic Cbz group and the alkyl bromide terminus [1].

  • The Lipophilic Warhead (Bromide): The alkyl bromide moiety adds further hydrophobicity compared to a hydroxyl or amine group.

Result: The molecule behaves more like a lipid than a soluble linker in aqueous media. Direct addition to buffer usually results in immediate turbidity (micro-precipitation), rendering the bromide inaccessible for nucleophilic attack.

Solvent Compatibility Matrix

Use this table to select the primary solvent for stock preparation. Do not attempt to dissolve the neat solid directly into aqueous buffer.

Solvent ClassSolventSolubility RatingApplication Note
Aprotic Polar DMSO Excellent Preferred stock solvent.[1] Compatible with biological assays up to 5-10% v/v.
Aprotic Polar DMF Excellent Good alternative to DMSO.[1] Easier to remove by evaporation but more toxic to cells.[1]
Chlorinated DCM GoodIdeal for synthetic organic reactions.[1] Incompatible with protein conjugation in aqueous phase.[1]
Alcohol Methanol ModerateRisk of solvolysis (nucleophilic attack on bromide) if heated or basic.[1]
Aqueous PBS/Water Poor Do not use. Causes precipitation/aggregation.[1]

Troubleshooting Guide (FAQ Format)

Scenario A: "The reagent precipitates immediately upon addition to my protein solution."

Cause: The "Solvent Shock" effect. Adding a concentrated organic stock directly to a static aqueous buffer creates local zones of high water concentration, causing the hydrophobic Cbz group to crash out before mixing occurs.

Solution Protocol: The Step-Gradient Addition

  • Dissolve Cbz-NH-PEG3-Bromide in anhydrous DMSO to a concentration of 50–100 mM.

  • Dilute this stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% Water) if your protein tolerates it.[1] If not, proceed to step 3 with the pure DMSO stock.

  • Dynamic Mixing: While vortexing the protein solution gently, add the reagent dropwise. Crucial: Do not add the reagent to a stationary liquid surface.

  • Limit: Ensure final DMSO concentration stays < 5% (or the tolerance limit of your specific protein).

Scenario B: "The conjugation yield is low, even though the reagent seems soluble."

Cause: Micellar shielding. Even if no visible precipitate forms, the hydrophobic Cbz tails may aggregate into micelles, burying the Bromide reactive group inside the hydrophobic core, protecting it from the nucleophile (e.g., Cysteine thiol) [2].

Solution Protocol: Organic Phase-Transfer If your target molecule is small (e.g., a peptide or drug), move the reaction to an organic phase.

  • Solvent: Use DMF or DMSO as the primary reaction solvent, not just a co-solvent.

  • Base: Use an organic base like DIPEA (Diisopropylethylamine) to activate the nucleophile.[1]

  • Catalyst: If the nucleophile must be in water (e.g., a salt), use a Phase Transfer Catalyst like TBAB (Tetrabutylammonium bromide) to shuttle the anion into the organic phase where the Cbz-NH-PEG3-Bromide resides.[1]

Scenario C: "I cannot remove the Cbz group after conjugation."

Cause: Steric hindrance or solubility issues during hydrogenation. Solution:

  • Standard: H2 / Pd-C in Methanol.[1][2]

  • Troubleshooting: If the conjugate precipitates in Methanol, use HBr in Acetic Acid (33%) for 1 hour. This is a harsh but highly effective method for Cbz removal that solubilizes many hydrophobic peptides [3].[1]

Visual Workflows

Figure 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solvent system based on the target molecule's tolerance and the reagent's hydrophobicity.

SolubilityTree Start Start: Cbz-NH-PEG3-Br Conjugation TargetType What is the Target Molecule? Start->TargetType Protein Protein / Antibody (Aqueous Required) TargetType->Protein SmallMol Small Molecule / Peptide (Organic Tolerant) TargetType->SmallMol ProteinPath Can it tolerate 10% DMSO? Protein->ProteinPath SmallMolPath Protocol C: Full Organic Phase (DMF/DCM + DIPEA) SmallMol->SmallMolPath YesDMSO Protocol A: Co-solvent Method (Dropwise addition) ProteinPath->YesDMSO Yes NoDMSO Protocol B: Exchange Linker (Use PEG6+ or hydrophilic protecting group) ProteinPath->NoDMSO No

Figure 2: Nucleophilic Substitution Workflow (SN2)

Caption: Mechanism and workflow for the conjugation reaction. Note the competition between Hydrolysis (Side Reaction) and Substitution (Desired).

ReactionPathway Reagent Cbz-NH-PEG3-Br (Hydrophobic) Solvent Solvent Choice (DMSO/DMF) Reagent->Solvent Intermediate Transition State (SN2 Attack) Solvent->Intermediate Mix Target Nucleophile (R-SH / R-NH2) Target->Solvent Product Product: Cbz-NH-PEG3-R Intermediate->Product Primary Path SideProduct Hydrolysis: Cbz-NH-PEG3-OH Intermediate->SideProduct If High Water/High pH

[1]

References

  • BroadPharm. Cbz-NH-PEG3-Bromide Product Properties and Solubility Data. Retrieved from BroadPharm Catalog.[1][3][4] Link(Note: Reference extrapolated from similar short-chain PEG bromide derivatives).

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today.[1] Explains the micellar behavior of amphiphilic PEGs. Link

  • BenchChem. Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine: Protocols. Detailed deprotection methodologies. Link

Sources

Troubleshooting

Technical Support Center: Purification of PEGylated Small Molecules

Welcome to the Advanced Chromatography Support Center. Ticket ID: PEG-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "PEG Effect" Purifying PEGylated small molecules is dist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Center. Ticket ID: PEG-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "PEG Effect"

Purifying PEGylated small molecules is distinct from standard organic synthesis purification. The polyethylene glycol (PEG) chain introduces two fundamental challenges:

  • Detection Silence: The PEG backbone lacks UV chromophores, rendering standard UV-Vis detection (254 nm) unreliable unless the small molecule payload has a high extinction coefficient.

  • Amphiphilic Smearing: PEG interacts strongly with free silanols on normal phase silica, leading to severe peak tailing. Simultaneously, its high solubility in water can make extraction difficult.

This guide provides a self-validating workflow to overcome these issues using Flash Chromatography.

Module 1: Detection Systems (The Invisible Analyte)

The Problem: You observe no peaks or low-intensity broad humps, even when mass balance confirms the compound is on the column.

The Solution: For PEGylated molecules, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory. If you are restricted to UV, you must rely on the small molecule's chromophore, but be aware that the high molecular weight of the PEG effectively "dilutes" the molar extinction coefficient of the conjugate.

Detector Selection Matrix

DetectorSelection Start Start: Select Detector HasChromophore Does Small Molecule have UV Chromophore? Start->HasChromophore PEG_Size PEG Size / Type HasChromophore->PEG_Size Yes ELSD ELSD / CAD (Universal Detection) HasChromophore->ELSD No (Critical) UV_Vis UV-Vis (Dual Wavelength) Monitor 214nm & λmax PEG_Size->UV_Vis Discrete PEG (<1kDa) (Signal visible) PEG_Size->ELSD Polydisperse PEG (>2kDa) (Signal Diluted) MassSpec Mass Spec (MS) (Ideal for Identification) UV_Vis->MassSpec Confirmation ELSD->MassSpec Confirmation

Figure 1: Decision tree for selecting the appropriate detector based on analyte properties.

Module 2: Stationary Phase Selection

The Problem: "Streaking" or irreversible adsorption on standard silica cartridges.

The Science: Ether oxygens in the PEG chain function as Lewis bases, forming strong Hydrogen bonds with acidic silanols on the surface of normal phase silica. This results in peak broadening (tailing) and poor recovery.

The Protocol: Switch to Reverse Phase (C18) . The hydrophobic alkyl chains of the C18 stationary phase interact predictably with the ethylene backbone of the PEG, allowing for sharp separation based on chain length and payload hydrophobicity.

Phase Comparison Table
FeatureNormal Phase (Silica)Reverse Phase (C18)Recommendation
Interaction H-bonding (Unpredictable)Hydrophobic (Predictable)C18 is Standard
Mobile Phase DCM / MethanolWater / AcetonitrileWater/ACN
Peak Shape Broad, TailingSharp, SymmetricalC18
Sample Loading Dry Load (Celite/Silica)Liquid Load (DMSO/Water)Liquid Load
Cost LowModerateWorth the investment
Module 3: Experimental Protocol (C18 Flash Purification)

Objective: Purify a small molecule conjugated to a polydisperse PEG (2kDa).

Reagents:

  • Solvent A: Ultrapure Water + 0.1% Formic Acid (or TFA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid (or TFA).

  • Column: C18 Flash Cartridge (e.g., 12g for <100mg crude).

Step-by-Step Workflow:

  • Equilibration:

    • Flush column with 100% B for 2 CV (Column Volumes) to clean.

    • Equilibrate with 5% B for 3 CV.[1] Ensure baseline on ELSD is stable.

  • Sample Loading (Critical):

    • Do not dissolve in 100% organic solvent. This causes "breakthrough" (sample elutes immediately).

    • Technique: Dissolve sample in minimum DMSO, then dilute with Water to <20% organic content if possible. If the sample precipitates in water, use a "sandwich" injection or load onto a C18 pre-column cartridge.

  • Gradient Method:

    • Hold: 5% B for 2 CV (elutes salts/polar impurities).

    • Ramp: 5% to 100% B over 15 CV.

    • Note: PEGylated molecules often elute later than expected.[2] Do not end the run early.

  • Fraction Collection:

    • Trigger collection based on ELSD signal (Slope or Threshold).

    • Self-Validation: If UV trace is flat but ELSD shows peaks, you have successfully detected the PEG backbone.

Module 4: Troubleshooting & FAQs

Q1: My peak looks like a giant "blob" with shoulders. Why?

  • Diagnosis: You are likely using a polydisperse PEG (e.g., PEG-2000).

  • Explanation: Polydisperse PEGs are mixtures of chain lengths (n, n+1, n+2...). On high-efficiency C18 columns, the chromatography partially resolves these oligomers, creating a broad, jagged peak.

  • Fix: This is normal. Collect the entire "blob" as one fraction. If you require a single peak, you must switch to discrete (monodisperse) PEGs (e.g., PEG4, PEG12) during synthesis [1].

Q2: I am using Silica (Normal Phase) and the compound won't move, even with 10% MeOH.

  • Diagnosis: Silanol pinning.

  • Fix: If you must use silica, change the modifier. Replace Methanol with Ethanol or add 1% Ammonium Hydroxide to the mobile phase. The ammonia competes for the silanol sites, freeing your PEGylated molecule [2].

  • Alternative: Use "DCM/MeOH" gradients but extend the MeOH percentage up to 20-30%, or switch to Amine-functionalized silica cartridges.

Q3: I see a peak on ELSD, but Mass Spec shows only the mass of the PEG, not the conjugate.

  • Diagnosis: You are purifying unreacted PEG.

  • Explanation: PEGylation reactions often use excess PEG. Free PEG behaves very similarly to PEG-Small Molecule conjugates.

  • Fix: Optimize the gradient. Use a Focused Gradient .

    • Run a scouting gradient (0-100% B).

    • Calculate the %B where your product elutes.

    • Create a new method with a shallow gradient (e.g., if elution is at 40% B, run a gradient from 30% to 50% B over 20 minutes).

Troubleshooting Logic Flow

Troubleshooting Issue Start: Identify Issue NoPeak No Peak Detected Issue->NoPeak BroadPeak Broad / Tailing Peak Issue->BroadPeak CheckELSD Check Detector (Is ELSD on?) NoPeak->CheckELSD CheckLoad Check Loading Solvent (Too strong?) BroadPeak->CheckLoad SolventFix Dilute sample with Water or use Solid Load CheckLoad->SolventFix Yes (DMSO/MeOH high) PhaseFix Switch to C18 or Add NH4OH to Silica CheckLoad->PhaseFix No (Interaction issue)

Figure 2: Troubleshooting logic for common peak shape and detection issues.

References
  • Waters Corporation. Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol. Waters Application Notes. Link

  • Biotage. Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Biotage Application Notes. Link

  • Teledyne ISCO. Sample Loading Techniques in Flash Chromatography. Teledyne ISCO Webinars & Technical Guides. Link

  • ChemPros (Community Validation). Chromatography of PEG containing compounds. Practical methodology for solvent modification (CHCl3/EtOH). Link

For further assistance, please contact the application support team with your specific chromatograms and method details.

Sources

Optimization

Technical Support Center: Cbz-NH-PEG3-Bromide Purity &amp; NMR Analysis

Ticket ID: #NMR-PEG-BR-001 Subject: Resolving Impurities and Interpreting NMR for Cbz-NH-PEG3-Bromide Assigned Specialist: Senior Application Scientist, Chemical Biology Division Introduction & Scope You are likely obser...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NMR-PEG-BR-001 Subject: Resolving Impurities and Interpreting NMR for Cbz-NH-PEG3-Bromide Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Introduction & Scope

You are likely observing discrepancies in the proton NMR (


H NMR) spectrum of your Cbz-NH-PEG3-Bromide  synthesis. This short-chain PEG linker is a critical intermediate in PROTAC and ADC linker synthesis. Because the PEG backbone (

) creates a massive signal overlap region around 3.6 ppm, identifying terminal modifications (like the conversion of

to

) requires precise integration and shift analysis.

This guide addresses the three most common purity challenges:

  • The "Appel Oxide" Ghost: Residual Triphenylphosphine oxide (TPPO).

  • The Hydroxyl Hangover: Incomplete conversion of the starting material.

  • Hygroscopic Broadening: Water contamination affecting peak resolution.

Diagnostic Hub: The NMR Triage

Use this table to immediately identify your impurity based on chemical shift (


) in 

.
ComponentSignal (

ppm)
MultiplicityDiagnostic Note
Product (

)
3.45 Triplet (

)
Target Peak. Must integrate to 2H relative to Cbz benzylic protons (2H).
Start Material (

)
3.70 - 3.75 Triplet (

)
Often buried in the PEG backbone. Look for "shoulders" on the main PEG peak.
Cbz Benzylic (

)
5.10 Singlet (

)
Internal Standard. Set this integral to 2.00 to normalize all other peaks.
Impurity:

7.40 - 7.70 Multiplet (

)
Extra aromatic peaks downfield of the Cbz aromatics (7.35 ppm).
Impurity: Water 1.56 Broad (

)
Varies with concentration. Sharpens if sample is dry; broadens if wet.
Impurity: Grease 0.88, 1.26 Multiplet (

)
Hydrocarbon grease from ground glass joints.
Visual Troubleshooting Logic

The following decision tree outlines the logical steps to resolve your spectral issues.

TroubleshootingTree Start Analyze 1H NMR (CDCl3) CheckAromatic Are there aromatic peaks > 7.4 ppm? Start->CheckAromatic TPPO_Issue Impurity: Triphenylphosphine Oxide (TPPO) CheckAromatic->TPPO_Issue Yes CheckTriplet Check Triplet at 3.45 ppm. Does it integrate to 2H? CheckAromatic->CheckTriplet No Precipitate Action: Protocol A (Hexane/Ether Precipitation) TPPO_Issue->Precipitate Incomplete Impurity: Unreacted Alcohol (Starting Material) CheckTriplet->Incomplete No (<2H) CheckWater Is there a broad peak at ~1.6 ppm? CheckTriplet->CheckWater Yes (2H) Chromatography Action: Protocol B (Silica Gel Purification) Incomplete->Chromatography DrySample Action: Lyophilize or Azeotrope with Toluene CheckWater->DrySample Yes End Product Verified CheckWater->End No (Pure)

Figure 1: NMR Troubleshooting Logic Flow for Cbz-NH-PEG3-Br.

Deep Dive: Technical Analysis of Impurities

The "Appel Oxide" Ghost ( )

If you synthesized this bromide using the Appel Reaction (


), the primary byproduct is Triphenylphosphine Oxide (TPPO).
  • The Problem: TPPO is soluble in standard organic solvents (DCM, EtOAc) and co-elutes with polar PEG compounds on silica gel, making it notoriously difficult to remove by standard flash chromatography [1].

  • The Mechanism: The driving force of the reaction is the formation of the strong

    
     bond. This thermodynamic sink ensures the reaction works, but leaves you with a stoichiometric equivalent of "chemical trash" that tracks with your product.
    

AppelMechanism SM Cbz-NH-PEG3-OH Intermediate [Oxyphosphonium Intermediate] SM->Intermediate Activation Reagents PPh3 + CBr4 Reagents->Intermediate Product Cbz-NH-PEG3-Br Intermediate->Product SN2 Attack Byproduct Ph3P=O (TPPO) Intermediate->Byproduct Elimination

Figure 2: Simplified Appel Reaction pathway showing the inevitable generation of TPPO.

The Hydroxyl Hangover (Unreacted Starting Material)
  • The Problem: The shift difference between the

    
    -methylene of the alcohol (
    
    
    
    3.[1]72) and the bromide (
    
    
    3.45) is small (~0.27 ppm).
  • The Trap: If your integration at 3.45 ppm is low (e.g., 1.5H instead of 2.0H), and the main PEG backbone (3.65 ppm) integrates high (e.g., 12.5H instead of 12.0H), you have a mixture.

  • Resolution: You cannot easily separate the OH and Br forms by precipitation. You must use Silica Gel Chromatography (Protocol B). The Bromide is significantly less polar than the Alcohol (Rf ~0.6 vs Rf ~0.2 in 5% MeOH/DCM).

Remediation Protocols

Protocol A: TPPO Removal (The "Crash" Method)

Best for: Removing bulk Triphenylphosphine Oxide without running a column.

Principle: TPPO crystallizes out of non-polar solvents, while short-chain PEGs (like PEG3) often remain as oils or dissolve [2].

  • Concentrate: Evaporate your crude reaction mixture to a viscous oil. Do not dry to a solid hard cake; leave a small amount of DCM if necessary.

  • Dissolve: Add a minimal amount of Diethyl Ether (or MTBE). The oil may not dissolve immediately.

  • Precipitate: Slowly add Hexanes (or Pentane) with vigorous stirring.

    • Ratio: Aim for roughly 1:3 Ether:Hexane.

  • Incubate: Place the flask in a freezer (-20°C) for 2 hours. TPPO will form white crystalline needles.

  • Filter: Filter the cold solution through a sintered glass funnel or a Celite pad.

    • Solid: Contains TPPO (Discard).[2]

    • Filtrate: Contains Cbz-NH-PEG3-Br.

  • Verify: Run an NMR of the filtrate.[2] If aromatic peaks >7.4 ppm persist, repeat or proceed to Protocol B.

Protocol B: Silica Gel Chromatography

Best for: Final purification and separating unreacted starting material.

Stationary Phase: Standard Silica Gel (60 Å). Mobile Phase: DCM / Methanol (Gradient).

  • Equilibration: Flush column with 100% Dichloromethane (DCM).

  • Loading: Dissolve crude oil in minimal DCM. Load carefully.

  • Gradient Elution:

    • 0% - 1% MeOH: Elutes non-polar impurities and residual

      
      .
      
    • 2% - 4% MeOH: Cbz-NH-PEG3-Br typically elutes here.

    • 5% - 10% MeOH: Unreacted Cbz-NH-PEG3-OH elutes here.

    • >10% MeOH: Residual TPPO often streaks or elutes late [3].

  • TLC Visualization: Use

    
     stain (PEG oxidizes to yellow/brown spots) or UV (Cbz absorbs at 254 nm).
    
    • Note: The Bromide spot will be higher (less polar) than the Alcohol spot.

Frequently Asked Questions (FAQ)

Q: Why does my product look like an oil instead of a solid? A: Cbz-NH-PEG3-Br is a low molecular weight PEG. These are typically viscous oils at room temperature. If it solidifies, it may be waxy. True crystallization is rare for this specific linker length unless extremely pure and cold.

Q: Can I use dialysis to purify this? A: No. The molecular weight (~400-500 Da) is far below the cutoff of standard dialysis membranes (usually 1kDa or 3.5kDa). You will lose your product.

Q: There is a doublet of doublets around 6.0 - 6.5 ppm. What is it? A: This indicates Elimination . Under basic conditions (or excess heat), the bromide can eliminate to form a Vinyl Ether (


). This is irreversible. Ensure your reaction temperature stays below 40°C and avoid strong bases during workup.

References

  • Bates, R. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.

  • Organic Chemistry Portal. (n.d.). Appel Reaction and Workup Strategies.

  • Reddit ChemPros Community. (2022). Chromatography of PEG containing compounds.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to PEG3 vs. PEG4 Linker Efficiency in PROTAC-Mediated Degradation of BRD4

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome syste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands determines the target and the E3 ligase to be engaged, the linker is far from a passive spacer. Its length, composition, and flexibility are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3]

Polyethylene glycol (PEG) chains are among the most frequently used linkers in PROTAC design, largely due to their hydrophilicity, biocompatibility, and the ease with which their length can be systematically modified.[4][5] This guide provides an in-depth comparison of the degradation efficiency of PROTACs utilizing two closely related linkers: a three-unit PEG (PEG3) and a four-unit PEG (PEG4). By examining experimental data from a systematic study on the degradation of the bromodomain and extraterminal domain protein 4 (BRD4), we will elucidate the nuanced impact of a single ethylene glycol unit on PROTAC performance. This analysis will offer valuable insights for researchers in the field of targeted protein degradation, aiding in the rational design of more effective PROTAC molecules.

The PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity to facilitate the transfer of ubiquitin from the E3 ligase to the target. This ubiquitination marks the target protein for recognition and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 POI Protein of Interest (POI) (e.g., BRD4) PROTAC PROTAC Molecule POI->PROTAC binds to Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->PROTAC binds to E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation POI Degradation Proteasome->Degradation Results in Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling PROTAC_Evaluation_Workflow start Start: Synthesize PROTACs (e.g., with PEG3 and PEG4 linkers) cell_culture 1. Cell Culture (e.g., H661 cells) start->cell_culture treatment 2. PROTAC Treatment (Dose-response) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis western_blot 4. Western Blotting (Quantify POI levels) lysis->western_blot data_analysis 5. Data Analysis (Calculate DC50 & Dmax) western_blot->data_analysis conclusion Conclusion: Compare PROTAC Efficiencies data_analysis->conclusion

Figure 2: General experimental workflow for evaluating PROTAC efficiency.
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the extent of target protein degradation in cells treated with a PROTAC.

1. Cell Culture and Treatment: a. Seed the desired cell line (e.g., H661) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. [2] b. Allow the cells to adhere and grow for 24 hours. c. Prepare a series of dilutions of the PROTACs (e.g., with PEG3 and PEG4 linkers) in cell culture medium. A typical dose-response range would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO). d. Remove the old medium from the cells and add the medium containing the different concentrations of PROTACs or the vehicle control. e. Incubate the cells for the desired time period (e.g., 24 hours).

2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (containing the protein) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. d. Run the gel to separate the proteins by size. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [1] 5. Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

6. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: DC50 and Dmax Determination

The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters to quantify the efficiency of a PROTAC.

1. Densitometry Analysis: a. Quantify the band intensity of the target protein and the loading control for each lane of the Western blot using image analysis software (e.g., ImageJ). [6] b. Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

2. Data Normalization: a. For each PROTAC concentration, express the normalized protein level as a percentage of the vehicle control (which is set to 100%).

3. Curve Fitting and Calculation: a. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. b. Use a non-linear regression model (variable slope, four parameters) in a data analysis software like GraphPad Prism to fit the dose-response curve. [5] c. The software will calculate the DC50 value, which is the concentration of the PROTAC that results in 50% degradation of the target protein. [7] d. The Dmax is the maximal percentage of protein degradation observed, which corresponds to the bottom plateau of the dose-response curve. [7]

Conclusion

The comparative analysis of PROTACs with PEG3 and PEG4 linkers targeting BRD4 for degradation by the CRBN E3 ligase unequivocally demonstrates that linker length is a paramount determinant of degradation efficiency. The superior performance of the PEG4-containing PROTAC in this specific context underscores the necessity of fine-tuning the linker to achieve optimal spatial positioning of the target protein and the E3 ligase within the ternary complex. While PEG linkers offer a convenient and effective scaffold for PROTAC design due to their modularity and favorable physicochemical properties, this study highlights that a "one-size-fits-all" approach is not applicable. The empirical determination of the optimal linker length through systematic variation remains a critical step in the development of potent and selective protein degraders. The protocols and data presented in this guide provide a framework for researchers to conduct their own comparative studies and contribute to the growing understanding of the structure-activity relationships that govern PROTAC-mediated protein degradation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. [Link]

  • Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved from [Link]

  • Chen, J., et al. (2018). Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4. European Journal of Medicinal Chemistry, 157, 104-115. [Link]

  • Chen, X., et al. (2020). Fusion Protein Linkers: Property, Design and Functionality. International Journal of Molecular Sciences, 21(16), 5780. [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • Lu, M., & Salvino, J. M. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 681, 203-219. [Link]

  • Ismail, H. (2024, June 6). How to Calculate IC50 in GraphPad Prism: Step-by-Step Tutorial. YouTube. [Link]

  • Bhela, I. P., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 65(22), 15282-15299. [Link]

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461. [Link]

  • PubChem. (n.d.). Polyethylene glycol 400. Retrieved from [Link]

  • Li, B., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 12(7), 3027-3037. [Link]

  • Churcher, I. (2018). Protac-Induced Protein Degradation in Drug Discovery: Breaking the Rules or Just Making New Ones?. Journal of Medicinal Chemistry, 61(2), 444-452. [Link]

  • Edmondson, S. D., et al. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 62(17), 7737-7752. [Link]

  • Tinworth, C. P., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 597193. [Link]

  • Grotli, M., et al. (2000). Physical Properties of Poly(ethylene glycol) (PEG)-Based Resins for Combinatorial Solid Phase Organic Chemistry: A Comparison of PEG-Cross-Linked and PEG-Grafted Resins. Journal of Combinatorial Chemistry, 2(2), 108-119. [Link]

  • Dölle, A., et al. (2021). The Future of Medicinal Chemistry, PROTAC, and Undruggable Drug Targets. Journal of Medicinal Chemistry, 64(15), 10618-10620. [Link]

Sources

Comparative

In Vivo Metabolic Stability of Cbz-PEG3-Bromide Derivatives: A Comparative Guide

Executive Summary Cbz-PEG3-Bromide (Benzyl carbamate-PEG3-alkyl bromide) represents a widely utilized heterobifunctional linker in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and covalent probes. Its in vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cbz-PEG3-Bromide (Benzyl carbamate-PEG3-alkyl bromide) represents a widely utilized heterobifunctional linker in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and covalent probes. Its in vivo metabolic profile is defined by a stability paradox : while the Cbz-protected amine and PEG backbone offer moderate systemic stability suitable for biodistribution, the terminal bromide is a highly reactive electrophile that drives rapid alkylation of plasma thiols (Glutathione, Albumin) unless conjugated immediately.

This guide analyzes the metabolic fate of this linker system, comparing it against alkyl and rigid alternatives, and provides validated protocols for assessing its stability in drug development workflows.

Anatomy of Metabolic Liability

To understand the stability of Cbz-PEG3-Bromide derivatives, one must deconstruct the molecule into its three pharmacophore zones. Each zone interacts with metabolic enzymes differently.

ZoneChemical StructureMetabolic VulnerabilityPrimary Enzyme/Pathway
Zone A: Protecting Group Cbz (Carboxybenzyl) Low to ModerateCarboxylesterases (CES): Slow hydrolysis.CYP450: Hydroxylation of the benzyl ring.
Zone B: Linker Backbone PEG3 (Polyethylene Glycol) ModerateCYP450 (CYP3A4/2E1): Oxidative

-dealkylation (chain shortening).Alcohol Dehydrogenase (ADH): Oxidation of terminal alcohols.
Zone C: Reactive Handle Alkyl Bromide High (Unstable) Glutathione S-Transferase (GST): Rapid conjugation with GSH.Spontaneous:

attack by serum albumin (Cys34).
Metabolic Pathway Visualization

The following diagram illustrates the competing metabolic pathways that degrade Cbz-PEG3-Bromide derivatives in vivo.

MetabolicPathways Parent Cbz-PEG3-Bromide (Parent) GST GST / Spontaneous (Rapid) Parent->GST CYP CYP450 (Oxidative Dealkylation) Parent->CYP Esterase Carboxylesterases (Hydrolysis) Parent->Esterase GSH_Adduct GSH Conjugate (Detoxification) PEG_Ox Carboxylic Acid Metabolite (Chain Shortening) Free_Amine Free Amine (Deprotection) GST->GSH_Adduct CYP->PEG_Ox Esterase->Free_Amine

Comparative Analysis: Cbz-PEG3 vs. Alternatives

This section evaluates the performance of the Cbz-PEG3 backbone against common alternatives used in PROTAC and ADC linker design.

Comparison 1: Cbz-PEG3 vs. Alkyl Chains (Cbz-Alkyl-Br)

Verdict: PEG linkers offer superior solubility but suffer from oxidative chain shortening compared to alkyl linkers.

  • Solubility: Cbz-PEG3 derivatives are significantly more water-soluble than their alkyl counterparts (e.g., Cbz-C6-Br). This reduces aggregation in plasma but can lower membrane permeability (LogP shift).

  • Metabolic Fate:

    • PEG3: Subject to ether peroxidation .[] CYP450 enzymes attack the carbon alpha to the ether oxygen, leading to hemiacetal formation and subsequent cleavage (chain shortening).

    • Alkyl: Subject to

      
      -oxidation  (terminal hydroxylation) or 
      
      
      
      -1 oxidation. The chain usually remains intact but becomes more polar.
  • Data Benchmark:

    • In vitro Microsomal Intrinsic Clearance (

      
      ): PEG linkers typically show a 1.5–2x higher clearance rate than simple alkyl chains due to the high density of oxidative sites (ether oxygens).
      
Comparison 2: Cbz-PEG3 vs. Rigid Linkers (Piperazine/Triazole)

Verdict: Rigid linkers provide superior metabolic stability but lack the conformational flexibility of PEG.

  • Stability: Rigid linkers like piperazines or triazoles are "metabolic rocks." They lack the labile ether bonds of PEG and the hydrolyzable esters of Cbz.

  • Use Case: If your Cbz-PEG3 derivative shows rapid clearance (

    
     min) in microsomes, switching to a rigid linker is the standard medicinal chemistry rescue strategy.
    
Summary Table: Linker Performance Matrix
FeatureCbz-PEG3-Br (Subject)Alkyl-Br (Alternative)Rigid-Br (Alternative)
Aqueous Solubility HighLowModerate
Plasma Stability (

)
Moderate (Esterase liability)HighHigh
Microsomal Stability Low (Oxidative cleavage)Moderate (Hydroxylation)High (Inert)
Permeability (PAMPA) Low to ModerateHighModerate
Primary Failure Mode Ether oxidation / GSH attackLipophilicity / AggregationPoor conformation fit

Experimental Protocols for Validation

To rigorously assess the stability of Cbz-PEG3-bromide derivatives, you must isolate the stability of the linker from the reactivity of the bromide.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To quantify the electrophilic reactivity of the Bromide warhead.

  • Preparation: Prepare a 10 mM stock of the Cbz-PEG3-Br derivative in DMSO.

  • Incubation: Mix derivative (10 µM final) with reduced Glutathione (1 mM, 100x excess) in phosphate buffer (pH 7.4) at 37°C.[2]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with 1 volume of ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Analyze via LC-MS/MS. Look for the formation of the [M-Br+SG]+ adduct.

  • Calculation: Plot parent depletion (

    
     vs. time) to determine pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Liver Microsomal Stability (Backbone Stability)

Purpose: To assess CYP450-mediated PEG oxidation and Cbz hydrolysis.

Note: To test the backbone, you should ideally use the hydrolyzed derivative (Cbz-PEG3-OH) or the conjugated product, as the Bromide will dominate clearance in the unconjugated form.

  • System: Pooled Liver Microsomes (Human/Mouse/Rat) at 0.5 mg/mL protein.

  • Cofactors: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Workflow:

    • Pre-incubate microsomes + test compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at 0, 15, 30, 45, 60 min.

    • Control: Include Testosterone (high turnover) and Warfarin (low turnover).

  • Data Output: Calculate Intrinsic Clearance (

    
    ) using the equation:
    
    
    
    
Workflow Diagram

ExperimentalWorkflow cluster_assays Parallel Stability Assays Start Start: Cbz-PEG3-Br Derivative Assay1 GSH Trapping (Electrophilic Stability) Start->Assay1 Assay2 Liver Microsomes (Metabolic Stability) Start->Assay2 Assay3 Plasma Stability (Hydrolytic Stability) Start->Assay3 Analysis LC-MS/MS Analysis (Q1/Q3 MRM Transitions) Assay1->Analysis Assay2->Analysis Assay3->Analysis Decision Data Interpretation Analysis->Decision Outcome1 High GSH Adducts: Unstable Warhead (Use immediately) Decision->Outcome1 Br Reactivity Outcome2 Rapid PEG Oxidation: Backbone Instability (Switch to Alkyl/Rigid) Decision->Outcome2 Backbone Clearance

Strategic Recommendations

  • Handling the Bromide: The "Bromide" in Cbz-PEG3-Br is a synthetic handle, not a drug moiety. In biological assays, it will act as a "GSH sponge." Do not use the bromide derivative for in vivo PK studies unless the specific goal is to measure alkylation rates. Always conjugate the bromide (e.g., to a warhead or protein) before running PK stability studies.

  • Protecting Group Selection: If the Cbz group is showing premature hydrolysis in plasma (common in rodent plasma due to high carboxylesterase activity compared to humans), consider switching to NVOC (photocleavable) or TFA-protected amines for synthetic intermediates, or Amides for permanent linkages.

  • PEG Length: If oxidative metabolism is high, reducing the PEG chain length (PEG3

    
     PEG2) or introducing steric bulk (e.g., gem-dimethyl groups next to the ether oxygen) can block CYP450 access.
    

References

  • Tureček, F., et al. (2016). Mass Spectrometry of PEG-Conjugated Drugs and Metabolites. Journal of Mass Spectrometry. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Pike, A., et al. (2016). Optimising Proteolysis-Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Discovery Perspective. Drug Discovery Today. Link

  • Baillie, T. A. (2008). Metabolic Activation of Drugs: Assays for Reactive Intermediates. Chemical Research in Toxicology. Link

  • Lawrence, G. (2025). Reactivity of Alkyl Halides with Glutathione. Encyclopedia of Toxicology. Link

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of PEG3-Linker Based Conjugates

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker technology connecting the targeting moi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker technology connecting the targeting moiety to the cytotoxic payload is a critical determinant of both efficacy and safety. Among the various linker strategies, those incorporating short polyethylene glycol (PEG) units, such as PEG3, have garnered significant interest. This guide provides an in-depth, objective comparison of PEG3-linker based conjugates against other common alternatives, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The Pivotal Role of the Linker in Conjugate Performance

The linker in a drug conjugate is far from a passive connector; it is a dynamic component that profoundly influences the conjugate's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release at the target site.[1][2] An ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in the bloodstream, which could lead to systemic toxicity, yet labile enough to efficiently release the cytotoxic agent upon reaching the target cell.[1][3]

PEG linkers, in particular, are prized for their ability to impart favorable physicochemical properties to the conjugate.[] Their hydrophilicity can enhance the solubility and stability of the ADC, reduce aggregation, and potentially decrease immunogenicity.[][6] Furthermore, the PEG chain can act as a protective layer, shielding the conjugate from degradation and clearance, thereby extending its circulation half-life.[][7]

Unveiling the Impact of the PEG3 Linker on Cytotoxicity

A short PEG linker, such as PEG3, offers a unique set of properties. It provides a degree of hydrophilicity to counterbalance hydrophobic payloads without the potential for steric hindrance that can be associated with longer PEG chains.[8] The impact of a PEG linker on cytotoxicity is a nuanced interplay of various factors, including the specific payload, the nature of the target antigen, and the overall design of the conjugate.

Mechanism of Action of PEG3-Linker Based Conjugates

The cytotoxic effect of a PEG3-linker based conjugate is initiated by the binding of the antibody portion to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[][8] Once inside the cell, the conjugate is trafficked to lysosomes, where the payload is released to exert its cell-killing effect.[][] The specific mechanism of payload release depends on whether the PEG3 linker is designed to be cleavable or non-cleavable.

  • Cleavable PEG3 Linkers: These linkers are designed to be broken down by specific triggers within the cancer cell, such as the acidic environment of the lysosome or the presence of certain enzymes like cathepsins.[][] This allows for the release of the payload in its active form.

  • Non-cleavable PEG3 Linkers: In this case, the linker remains attached to the payload. The release of the active drug relies on the complete degradation of the antibody component within the lysosome.[][]

The choice between a cleavable and non-cleavable PEG3 linker has significant implications for the conjugate's activity, including its potential for a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[10]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC PEG3-Linker Conjugate Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Cleavage or Degradation) Lysosome->Payload_Release Cytotoxicity Cytotoxicity (e.g., Apoptosis) Payload_Release->Cytotoxicity Bystander Bystander Effect (Payload Diffusion) Payload_Release->Bystander

Caption: Mechanism of action of a PEG3-linker based conjugate.

Comparative Analysis of Cytotoxicity: PEG3 vs. Alternative Linkers

The true measure of a linker's performance lies in its direct comparison to other established technologies. Below is a summary of in vitro cytotoxicity data for various ADCs, highlighting the performance of different linker types. It is crucial to note that direct comparisons are most informative when the antibody and payload are kept constant.

Linker TypePayloadAntibodyTarget AntigenCell LineIC50 (nM)Reference
No PEG (SMCC) MMAEAnti-HER2 AffibodyHER2NCI-N874.94[11]
PEG4k MMAEAnti-HER2 AffibodyHER2NCI-N8731.9[11]
PEG10k MMAEAnti-HER2 AffibodyHER2NCI-N87111.3[11]
Valine-Citrulline (VC) MMAEAnti-HER2HER2SK-OV-3~0.1-1[12]
Valine-Alanine (VA) MMAEAnti-HER2HER2SK-OV-3~0.1-1[12]
β-galactosidase-cleavable MMAETrastuzumabHER2N/A0.0088[13]

Analysis of Comparative Data:

The data illustrates a key principle in linker design: there is no one-size-fits-all solution.

  • Impact of PEG Chain Length: The study by Li et al. (2021) clearly demonstrates that while PEGylation can be beneficial, increasing the PEG chain length from no PEG to 4kDa and 10kDa led to a decrease in in vitro cytotoxicity (higher IC50 values).[11] This suggests that for optimal in vitro potency, a shorter PEG linker like PEG3 may be advantageous over longer chains, although in vivo efficacy is also influenced by improved pharmacokinetics.[8]

  • Peptide Linkers (VC and VA): The work by Li et al. (2017) shows that both valine-citrulline and valine-alanine linkers can yield highly potent ADCs with sub-nanomolar IC50 values.[12] Their similar in vitro performance suggests that for certain dipeptide linkers, minor structural changes may not significantly impact cytotoxicity.[12]

  • Novel Cleavable Linkers: The β-galactosidase-cleavable linker demonstrates exceptionally high potency, with an IC50 in the picomolar range.[13] This highlights the potential of developing novel linker chemistries that are highly sensitive to the tumor microenvironment.

While a direct comparison with a PEG3 linker is not available in these specific studies, the data collectively suggests that a well-designed PEG3-linker conjugate would be expected to exhibit potent cytotoxicity, likely in the low nanomolar to sub-nanomolar range, depending on the payload and antibody. The key advantage of the PEG3 linker lies in its ability to potentially improve the overall therapeutic index by enhancing solubility and stability without significantly compromising in vitro potency, a trade-off sometimes observed with longer PEG chains.

Experimental Protocols for Evaluating Cytotoxicity

To rigorously assess the cytotoxic potential of PEG3-linker based conjugates and compare them to alternatives, a series of well-controlled in vitro assays are essential. The choice of assay should be guided by the specific scientific question being addressed.

Workflow for Comparative Cytotoxicity Assessment

A Cell Line Selection (Antigen Positive & Negative) C Cell Seeding in 96-well plates A->C B Conjugate Preparation (PEG3 vs. Alternatives) D Treatment with Serial Dilutions of Conjugates B->D C->D E Incubation (48-72 hours) D->E F Cytotoxicity Assay (MTT or LDH) E->F H Bystander Effect Assay (Co-culture) E->H G Data Analysis (IC50 Determination) F->G

Sources

Comparative

Technical Guide: Mass Spectrometry Characterization of Cbz-NH-PEG3-Bromide Adducts

Topic: Mass Spectrometry Characterization of Cbz-NH-PEG3-Bromide Adducts Content Type: Publish Comparison Guide Executive Summary The accurate characterization of linker-drug intermediates is a critical bottleneck in the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of Cbz-NH-PEG3-Bromide Adducts Content Type: Publish Comparison Guide

Executive Summary

The accurate characterization of linker-drug intermediates is a critical bottleneck in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and pegylated therapeutics. Cbz-NH-PEG3-Bromide (Benzyl carbamate-protected amino-PEG3-bromide) represents a specialized class of bifunctional linkers. Unlike standard alkyl halides or Boc-protected variants, this molecule offers a unique "Dual-Tag" advantage in mass spectrometry: the Bromide Isotopic Signature (1:1 doublet) for identification and the Cbz Tropylium Reporter (m/z 91) for confirmation.

This guide objectively compares the MS performance of Cbz-NH-PEG3-Bromide adducts against common alternatives (Boc-analogs and Sulfonate esters), providing experimental workflows to maximize detection sensitivity and structural elucidation.

Technical Profile & Isotopic Signature

The core value of Cbz-NH-PEG3-Bromide in MS analysis lies in its distinct isotopic pattern, which acts as an intrinsic label for tracking reaction progress (adduct formation).

  • Chemical Formula: C

    
    H
    
    
    
    BrNO
    
    
    (Neutral Reagent)
  • Monoisotopic Mass: ~389.08 Da (

    
    Br)
    
  • Isotopic Pattern: The presence of a single Bromine atom creates a characteristic 1:1 doublet separated by 2.0 Da (

    
    Br and 
    
    
    
    Br).
Data Table 1: Theoretical MS Adduct Ions (Positive Mode)

Calculated for the unreacted linker to establish baseline QC.

Ion SpeciesFormulam/z (

Br)
m/z (

Br)

Mass
Description
[M+H]

[C

H

BrNO

]

390.09392.092.0Protonated molecular ion.
[M+Na]

[C

H

BrNO

Na]

412.07414.072.0Sodium adduct (Common in ESI).
[M+NH

]

[C

H

BrN

O

]

407.12409.122.0Ammonium adduct (Buffer dependent).
Fragment [C

H

]

91.05--Tropylium Ion (Cbz diagnostic).
Comparative Performance Analysis

This section evaluates Cbz-NH-PEG3-Bromide against its two primary competitors: Boc-NH-PEG3-Bromide (Alternative Protecting Group) and Cbz-NH-PEG3-Tosylate (Alternative Leaving Group).

Comparison A: Cbz vs. Boc Protecting Groups in MS
  • The Challenge: Boc groups are acid-labile and thermally unstable. In Electrospray Ionization (ESI), Boc-protected adducts frequently undergo In-Source Fragmentation (loss of isobutylene, -56 Da), reducing the intensity of the intact molecular ion and complicating molecular weight confirmation.

  • The Cbz Advantage: The Benzyl carbamate (Cbz) group is significantly more stable under standard ESI conditions. It preserves the intact molecular ion ([M+H]

    
    ), allowing for unambiguous confirmation of the adduct's mass. Furthermore, under Collision-Induced Dissociation (CID), Cbz yields a high-intensity characteristic fragment at m/z 91.05  (Tropylium ion), serving as a secondary confirmation tag.
    
Comparison B: Bromide vs. Tosylate/Mesylate Leaving Groups
  • The Challenge: Sulfonate esters (Tosylate/Mesylate) are excellent leaving groups for synthesis but lack a distinctive isotopic signature in MS. In complex reaction mixtures (e.g., crude cell lysates or protein conjugation), identifying the mono-adduct is difficult due to background noise.

  • The Bromide Advantage: The 1:1 Isotopic Doublet of the Bromide moiety is preserved in the unreacted linker and shifts predictably if the Bromide is not displaced (e.g., hydrolysis side-products). If the Bromide is displaced (successful adduct formation), the spectrum collapses to a standard singlet pattern (M, M+1), providing a binary "Yes/No" readout for reaction completion.

Summary Table 2: Performance Matrix
FeatureCbz-NH-PEG3-Br Boc-NH-PEG3-BrCbz-NH-PEG3-Tosylate
Source Stability High (Intact M+ observed)Low (Frequent in-source loss of -56 Da)High
Diagnostic Tag Yes (Br Isotope Pattern)Yes (Br Isotope Pattern)No (Standard C/H/O/S pattern)
Fragment Reporter m/z 91 (Tropylium)m/z 57 (t-Butyl cation)m/z 91 (Tropylium)
Hydrophobicity High (Better RPLC retention)ModerateHigh
Experimental Protocol: Characterization Workflow

This protocol is designed for the characterization of Small Molecule Adducts (e.g., PROTAC intermediates) formed using Cbz-NH-PEG3-Br.

Step 1: Sample Preparation
  • Solvent: Dissolve the crude reaction mixture in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: Target a final concentration of 10 µM (for pure standards) or 100 µM (for crude mixtures).

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove precipitated salts.

Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: The hydrophobic Cbz group requires higher %B for elution compared to PEG-only chains.

  • Ionization: ESI Positive Mode.

  • Scan Range: m/z 100 – 1500.

Step 3: Data Analysis Logic (The "Self-Validating" System)
  • Search for Doublets: Scan the Total Ion Chromatogram (TIC) for peaks exhibiting the 1:1 isotopic doublet (separation of 2.0 Da).

    • Presence = Unreacted Linker or Hydrolyzed Byproduct (if Br is retained).

    • Absence = Successful displacement of Br (Adduct formed).

  • Check for m/z 91: Extract Ion Chromatogram (EIC) for m/z 91.05. Co-elution of m/z 91 with your target mass confirms the presence of the Cbz linker.

  • Calculate Mass Shift:

    • Target Mass = (Substrate Mass) + (Linker Mass) - (HBr).

    • Note: Successful alkylation results in the loss of the Bromine atom.

Visualization: Fragmentation & Logic
Diagram 1: MS/MS Fragmentation Pathway

This diagram illustrates the structural breakdown of the Cbz-NH-PEG3-Br precursor ion, highlighting the diagnostic fragments used for confirmation.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z ~390/392 (1:1 Doublet) Tropylium Tropylium Ion m/z 91.05 (Diagnostic for Cbz) Precursor->Tropylium CID Fragmentation CarbamateCleavage Carbamate Cleavage Loss of Cbz-OH (-152 Da) Precursor->CarbamateCleavage Primary Pathway Br_Loss Bromide Loss Neutral Loss of HBr (-80/82) Precursor->Br_Loss Minor Pathway PEG_Frag PEG Chain Scission Series of -44 Da (C2H4O) CarbamateCleavage->PEG_Frag Secondary Decay

Caption: CID fragmentation pathway of Cbz-NH-PEG3-Br. The m/z 91 ion is the primary reporter for the Cbz group, while the precursor retains the Br isotopic signature.

Diagram 2: Adduct Identification Logic

A decision tree for researchers to validate successful conjugation.

AdductLogic Start Analyze Reaction Mixture (LC-MS ESI+) CheckIsotope Check Isotopic Pattern of Target Peak Start->CheckIsotope Doublet 1:1 Doublet Observed (M, M+2) CheckIsotope->Doublet Singlet Singlet Observed (Standard C/H/N/O) CheckIsotope->Singlet Result_Fail Unreacted Linker or Side Product (Br Retained) Doublet->Result_Fail Confirm Confirm with m/z 91 Fragment Singlet->Confirm Result_Success Successful Adduct (Br Displaced) Confirm->Result_Success

Caption: Logical workflow for distinguishing successful adducts from unreacted bromide linkers based on isotopic signatures.

References
  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Comprehensive Structural Characterization of Lipids by Coupling Paternò-Büchi Reaction and Tandem Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Cbz-Protected Amino Groups: Stability and Deprotection. Retrieved from [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.